molecular formula C8H7ClO2 B7767142 2-Methoxybenzoyl chloride CAS No. 1300-64-7

2-Methoxybenzoyl chloride

Cat. No.: B7767142
CAS No.: 1300-64-7
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybenzoyl chloride
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InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
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InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
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CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Foundational & Exploratory

Technical Guide: 2-Methoxybenzoyl Chloride (CAS 21615-34-9)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Methoxybenzoyl chloride (o-Anisoyl chloride) is a specialized acylating agent critical to the synthesis of o-anisamides and aryl ketones. Unlike its para-isomer or the unsubstituted benzoyl chloride, this compound exhibits a unique reactivity profile governed by the ortho-methoxy effect . The proximity of the methoxy group to the carbonyl center introduces both steric hindrance and potential for intramolecular hydrogen bonding (in derived amides), influencing the pharmacokinetics and binding affinity of downstream pharmaceutical targets.

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic nuances of 2-methoxybenzoyl chloride, specifically designed for researchers in drug discovery and agrochemical development.

Physicochemical Profile

The following data represents the standard specification for high-purity research-grade material.

PropertySpecificationNote
CAS Number 21615-34-9
IUPAC Name 2-Methoxybenzoyl chlorideSynonyms: o-Anisoyl chloride
Molecular Formula C₈H₇ClO₂MW: 170.59 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage if moisture enters
Boiling Point 128–129 °C @ 8 mmHgHigh vacuum distillation recommended
Density 1.146 g/mL @ 25 °CDenser than water
Solubility Soluble in CH₂Cl₂, THF, TolueneReacts violently with water/alcohols
Stability Moisture SensitiveHydrolyzes to 2-methoxybenzoic acid + HCl

Synthesis & Manufacturing Workflow

The industrial and laboratory preparation of 2-methoxybenzoyl chloride predominantly utilizes the chlorination of 2-methoxybenzoic acid. While thionyl chloride (


) is the standard reagent, the choice of catalyst and solvent is critical to minimize demethylation by-products.
Mechanistic Workflow

The following diagram illustrates the conversion pathway, highlighting the role of Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst to accelerate the formation of the acyl chloride.

SynthesisWorkflow Start 2-Methoxybenzoic Acid (Precursor) Inter Activated Imidoyl Chloride Species Start->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl₂) + Cat. DMF Reagent->Inter Product 2-Methoxybenzoyl Chloride (CAS 21615-34-9) Inter->Product Cl- Substitution Byproducts By-products: SO₂ (g) + HCl (g) Inter->Byproducts

Figure 1: Catalytic cycle for the chlorination of 2-methoxybenzoic acid using SOCl₂/DMF.

Reactivity & Mechanistic Insight: The "Ortho-Effect"

Researchers must account for the ortho-effect when designing syntheses with CAS 21615-34-9.

Electronic Deactivation (vs. Benzoyl Chloride)

The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG) by resonance. This increases the electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzoyl chloride. Consequently, reactions with weak nucleophiles (e.g., anilines with electron-withdrawing groups) may require higher temperatures or stronger bases (e.g., DMAP) compared to standard benzoylation.

Steric Shielding

The ortho position of the methoxy group creates a steric block.[1] During nucleophilic attack, the tetrahedral intermediate is more crowded.

  • Implication: Reaction rates are slower than p-anisoyl chloride.

  • Advantage: The resulting amides often exhibit restricted rotation (atropisomerism), which can be exploited in binding pockets requiring rigid conformations (e.g., Dopamine D2/D3 receptor antagonists).

Key Applications in Drug Discovery

2-Methoxybenzoyl chloride serves as the core scaffold for the o-anisamide pharmacophore, prevalent in antipsychotics and antiemetics.

Therapeutic ClassApplication ContextMechanism of Action
Dopamine Antagonists Synthesis of benzamide derivatives (e.g., Remoxipride analogs, Sulpiride core).The o-methoxy group forms an intramolecular H-bond with the amide NH, locking the molecule in a planar conformation essential for D2 receptor binding [1].
Agrochemicals Intermediate for Cyprosulfamide .Used as a herbicide safener; protects crops by enhancing metabolism of herbicides [2].
Materials Science Synthesis of 2-Methoxybenzoyl ferrocene .Friedel-Crafts acylation of ferrocene for redox-active materials [3].

Experimental Protocols

Protocol A: Synthesis of 2-Methoxybenzoyl Chloride (Laboratory Scale)

Use this protocol if fresh preparation is required to ensure absence of hydrolyzed acid.

Reagents: 2-Methoxybenzoic acid (15.2 g, 100 mmol), Thionyl Chloride (23.8 g, 200 mmol), DMF (5 drops), Toluene (anhydrous).

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Addition: Suspend 2-methoxybenzoic acid in Toluene (50 mL). Add DMF catalyst.[2]

  • Chlorination: Add Thionyl Chloride dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–3 hours. Gas evolution (HCl/SO₂) will cease when complete.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂ and toluene.

  • Purification: Distill the residue under vacuum (BP 128°C @ 8 mmHg) to yield the clear liquid product.

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

Standard procedure for coupling with secondary amines (e.g., pyrrolidines) for pharmaceutical intermediates.

Reagents: 2-Methoxybenzoyl chloride (1.1 eq), Amine (1.0 eq), Triethylamine (2.0 eq), DCM (Dichloromethane).

  • Preparation: Dissolve the Amine (e.g., 1-ethyl-2-(aminomethyl)pyrrolidine) and Triethylamine in dry DCM at 0°C under nitrogen.

  • Acylation: Add 2-Methoxybenzoyl chloride dropwise to the stirred solution. The reaction is exothermic; maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract organic layer, wash with brine, dry over MgSO₄, and concentrate.

Reaction Pathway Visualization

ReactionPathway Reactants 2-Methoxybenzoyl Chloride + Primary/Secondary Amine Intermediate Tetrahedral Intermediate (Sterically Crowded) Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product o-Anisamide Derivative (Locked Conformation) Transition->Product Formation of Amide Bond

Figure 2: Nucleophilic acyl substitution pathway yielding the pharmacologically active o-anisamide scaffold.

Safety, Handling & Storage

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Temperature: Cool, dry place (2–8°C recommended).

  • Incompatibility: Violent reaction with water, alcohols, and strong oxidizers.

  • Shelf Life: Degrades to acid upon moisture exposure (indicated by white solid precipitate).

References

  • PubChem. Remoxipride | C16H23BrN2O3.[3] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. US9725409B2.

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is a highly valuable acylating agent and a critical intermediate in the synthesis of numerous high-value compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility is derived from the electrophilic nature of its acyl chloride moiety, which facilitates reactions with a wide range of nucleophiles.[3][4] However, this high reactivity is also the source of its inherent instability. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile and the implementation of rigorous storage and handling protocols are not merely best practices—they are prerequisites for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining a safe laboratory environment.

This guide deviates from a standard template to provide a logically structured, in-depth exploration of the factors governing 2-methoxybenzoyl chloride's stability. We will delve into the chemical mechanisms of its degradation, present field-proven protocols for its storage and handling, and discuss methods for assessing its quality, grounding every recommendation in established chemical principles.

Section 1: Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is essential for its proper handling and storage. The key characteristics of 2-Methoxybenzoyl chloride are summarized below. Its liquid state at room temperature and relatively low boiling point under vacuum are particularly relevant for handling and purification procedures.

PropertyValueSource(s)
CAS Number 21615-34-9[5][6]
Molecular Formula C₈H₇ClO₂[5][6]
Molecular Weight 170.59 g/mol [5][6]
Appearance Clear, colorless to pale yellow liquid[2][7]
Boiling Point 128-129 °C at 8 mmHg[6][7]
Density ~1.146 g/mL at 25 °C[6][8]
Refractive Index ~1.572 (at 20 °C)[6]
Solubility Insoluble in water (reacts)[5]

Section 2: The Chemistry of Instability: Reactivity and Degradation Pathways

The stability of 2-methoxybenzoyl chloride is inversely proportional to its reactivity. The molecule's functionality is centered on the highly electrophilic carbonyl carbon of the acyl chloride group. This reactivity dictates its primary degradation pathways.

Primary Degradation Pathway: Hydrolysis

The most significant and common degradation pathway for 2-methoxybenzoyl chloride is hydrolysis.[9] Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water, even atmospheric moisture.[4] This reaction is an exothermic and often vigorous nucleophilic acyl substitution.[10]

Mechanism: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step yields the final products: 2-methoxybenzoic acid and hydrogen chloride (HCl).[3][4]

The consequences of hydrolysis are severe:

  • Loss of Purity: The intended reagent is consumed and converted into an acidic impurity.

  • Stoichiometric Errors: Undetected degradation leads to incorrect molar quantities of the active reagent being used in reactions, impacting yields and reproducibility.

  • Pressure Buildup: The formation of HCl gas can lead to a dangerous buildup of pressure within a sealed container, creating a risk of explosion, particularly if warmed.[10]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Degradation Products reagent 2-Methoxybenzoyl Chloride water H₂O (Moisture) attack Nucleophilic Attack water->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral Forms collapse Collapse & Elimination tetrahedral->collapse Rearranges acid 2-Methoxybenzoic Acid collapse->acid Yields hcl Hydrogen Chloride (HCl gas) collapse->hcl Yields

Caption: Nucleophilic acyl substitution pathway for the hydrolysis of 2-methoxybenzoyl chloride.

Reactivity with Other Nucleophiles

Beyond water, 2-methoxybenzoyl chloride reacts readily with other common laboratory nucleophiles. This is crucial to consider for preventing contamination.

  • Alcohols: Reaction yields the corresponding ester.[4]

  • Amines: Primary and secondary amines react rapidly to form amides.[11]

  • Bases: Strong bases can promote elimination or other side reactions.[10]

Exposure to these substances, even in trace amounts from contaminated glassware or solvents, will degrade the reagent.

Thermal Decomposition

While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition.[5] In the event of a fire, or if stored improperly near heat sources, thermal decomposition will generate highly toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[5][12]

Section 3: Recommended Storage and Handling Protocols

The chemical principles outlined above directly inform the necessary protocols for maintaining the stability and integrity of 2-methoxybenzoyl chloride. The core objective is the strict exclusion of moisture and incompatible substances under controlled temperature conditions.

Optimal Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature Refrigerate (approx. 4°C)Slows the rate of any potential slow decomposition reactions and reduces the vapor pressure of HCl if any hydrolysis has occurred.[5]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Displaces atmospheric moisture and oxygen, preventing the primary hydrolysis degradation pathway.[13]
Container Tightly sealed, corrosive-resistant container with a resistant inner liner.Prevents moisture ingress and corrosion from the reagent or its degradation products (HCl). Glass is ideal. Do not use metal containers.[5][12][14]
Incompatibilities Store away from water, alcohols, bases, and strong oxidizing agents.Prevents degradation through chemical reaction.[5][10][12]
Protocol 1: Long-Term Storage of As-Received Reagent

This protocol is a self-validating system; adherence to it inherently protects the material's integrity.

  • Inspect on Arrival: Visually check the container seal for any signs of compromise. The liquid should be clear and colorless to pale yellow.[2][7]

  • Prepare for Storage: If the manufacturer's seal has been broken or is suspect, prepare the container for long-term storage in an inert atmosphere.

  • Inerting the Headspace (Causality): This is the most critical step. Work in a fume hood. Gently flush the container's headspace with a dry, inert gas like nitrogen or argon for 30-60 seconds. This physically displaces the moisture-laden air, creating a protective, non-reactive atmosphere above the liquid.

  • Secure Sealing: Immediately and tightly cap the bottle. For added protection against moisture ingress over time, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened/inertized.

  • Refrigeration: Place the sealed container inside a secondary container (e.g., a sealed plastic bag with a desiccant pouch) and store it in a designated, well-ventilated refrigerator for corrosives at approximately 4°C.[5]

Protocol 2: Laboratory Handling and Dispensing Workflow

Safe and effective use requires a workflow that maintains an anhydrous environment throughout.

Handling_Workflow cluster_prep Preparation cluster_dispense Dispensing cluster_cleanup Resealing & Cleanup A Equilibrate Reagent: Remove from fridge, allow to reach room temp BEFORE opening. B Prepare Dry Environment: Use glovebox or ensure dry glassware/syringes. A->B C Inert Atmosphere Dispensing: Quickly uncap under positive pressure of inert gas. B->C D Withdraw Reagent: Use a dry, clean syringe or pipette. C->D E Add to Reaction: Dispense into reaction vessel containing anhydrous solvent. D->E H Quench Contaminated Tools: Slowly add tools to a beaker of alcohol (e.g., isopropanol) to neutralize residue. D->H F Re-Inert & Reseal: Flush headspace with inert gas, cap tightly, wrap with Parafilm®. E->F G Return to Storage: Place back in refrigerator. F->G

Caption: A validated workflow for the safe handling and dispensing of 2-methoxybenzoyl chloride.

Explanation of Critical Steps:

  • Equilibration (Step A): Allowing the cold bottle to warm to ambient temperature before opening is crucial. Opening a cold bottle will cause moisture from the air to immediately condense on the cold surfaces and inside the bottle, causing rapid hydrolysis.

  • Quenching (Step H): Never quench residual acyl chloride with water, as the reaction can be violent.[15] Slowly adding contaminated equipment to a beaker of a suitable alcohol (like isopropanol or ethanol) will safely neutralize the reactive compound into its corresponding ester.[15]

Section 4: Assessing Reagent Quality and Stability

Even with the best practices, it is sometimes necessary to verify the quality of an older reagent.

  • Visual Inspection: The first sign of degradation is often fuming when the bottle is opened, which is the reaction of the acyl chloride with air moisture to produce HCl gas.[10] Significant degradation may also lead to the formation of a white crystalline precipitate, which is the hydrolysis product, 2-methoxybenzoic acid.

  • Functional Titration: A simple functional check can be performed. A carefully weighed amount of the 2-methoxybenzoyl chloride can be reacted with an excess of a nucleophile (e.g., benzylamine) in a dry solvent. The resulting HCl is then titrated with a standardized solution of a non-nucleophilic base. This determines the molar amount of active acyl chloride present.

  • Instrumental Analysis:

    • FT-IR: The spectrum of pure 2-methoxybenzoyl chloride will show a strong C=O stretch around 1770-1800 cm⁻¹. Upon hydrolysis, this peak will diminish and be replaced by a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹ and a carbonyl peak shifted to around 1700-1730 cm⁻¹.

    • ¹H NMR: The proton signals of 2-methoxybenzoyl chloride will be sharp and well-defined. The presence of 2-methoxybenzoic acid as an impurity will be readily identifiable by the appearance of a new, broad singlet for the carboxylic acid proton (typically >10 ppm) and slight shifts in the aromatic proton signals.

Conclusion

2-Methoxybenzoyl chloride is an indispensable reagent whose utility is intrinsically linked to its high reactivity. This reactivity necessitates a disciplined and chemically-informed approach to its storage and handling. The core principles are absolute exclusion of moisture, storage at refrigerated temperatures under an inert atmosphere, and avoidance of all incompatible materials. By implementing the self-validating protocols described in this guide, researchers can ensure the long-term stability and integrity of this valuable synthetic building block, leading to more reliable, reproducible, and safer science.

References

  • Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoyl chloride. CID 88969. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Methoxybenzoyl chloride.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Organic Chemistry (video). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxybenzoyl Chloride from 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxybenzoyl chloride, a crucial intermediate in the pharmaceutical and fine chemical industries. Addressed to researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, focusing on the conversion of 2-methoxybenzoic acid. The guide offers a detailed examination of various chlorinating agents, including thionyl chloride, oxalyl chloride, and phosphorus pentachloride. Each method is analyzed through the lens of reaction mechanisms, experimental protocols, and a comparative assessment of their advantages and limitations. Furthermore, this guide outlines the essential techniques for the purification and analytical characterization of the final product, alongside critical safety considerations for handling the involved reagents.

Introduction: The Significance of 2-Methoxybenzoyl Chloride

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride characterized by the molecular formula C₈H₇ClO₂. Its importance in organic synthesis stems from the high reactivity of the acyl chloride functional group, which renders it a versatile reagent for introducing the 2-methoxybenzoyl moiety into a wide array of molecules.[1][2] This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[3] Notably, it serves as a key intermediate in the production of various therapeutic agents. Given its utility, a thorough understanding of its synthesis is paramount for chemists engaged in research and development.

Synthetic Methodologies from 2-Methoxybenzoic Acid

The conversion of 2-methoxybenzoic acid to its corresponding acyl chloride is the most direct and widely employed synthetic strategy. This transformation hinges on the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom. Several reagents can effect this chlorination, each with its own set of procedural nuances, reaction efficiencies, and safety profiles. The choice of a specific method is often dictated by the scale of the reaction, the desired purity of the product, and the available laboratory infrastructure.

The Thionyl Chloride (SOCl₂) Route: A Workhorse Method

The use of thionyl chloride is a classic and frequently utilized method for the preparation of acyl chlorides from carboxylic acids.[4][5] The reaction is lauded for its efficiency and the convenient removal of byproducts.

The reaction between 2-methoxybenzoic acid and thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[6] The carboxylic acid's hydroxyl group is transformed into a superior leaving group, facilitating the subsequent nucleophilic attack by a chloride ion.[6] The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drives the reaction to completion.[7]

The mechanism can be summarized in the following steps:

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is expelled, forming a protonated chlorosulfite intermediate.

  • Deprotonation of the intermediate yields an acyl chlorosulfite.

  • A chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite.

  • A tetrahedral intermediate is formed, which then collapses, releasing the acyl chloride, sulfur dioxide, and a chloride ion.

Caption: Reaction pathway for the synthesis of 2-methoxybenzoyl chloride using thionyl chloride.

The following is a representative laboratory-scale procedure for the synthesis of 2-methoxybenzoyl chloride using thionyl chloride.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxybenzoic acid.

  • Add anhydrous toluene to the flask to create a suspension.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (typically 1.5 equivalents) to the stirred suspension at room temperature.[8]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[8]

  • The crude 2-methoxybenzoyl chloride can then be purified by fractional distillation under reduced pressure.

The Oxalyl Chloride ((COCl)₂) Method: A Milder Alternative

Oxalyl chloride, often in the presence of a catalytic amount of DMF, provides a milder and highly efficient alternative to thionyl chloride for the synthesis of acyl chlorides.[4] This method is particularly advantageous when dealing with sensitive substrates.

The reaction with oxalyl chloride is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[9] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive electrophilic species.[10] The Vilsmeier reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion.

Caption: Catalytic cycle involving the Vilsmeier reagent in the oxalyl chloride method.

A typical procedure for the synthesis of 2-methoxybenzoyl chloride using oxalyl chloride is as follows:

Materials:

  • 2-Methoxybenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Dissolve 2-methoxybenzoic acid in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF to the solution.

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by the evolution of gas (CO₂ and CO).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Other Chlorinating Agents

While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can also be employed for the synthesis of 2-methoxybenzoyl chloride.

  • Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride.[11] The reaction is typically vigorous and may require careful temperature control.

  • Triphosgene (Bis(trichloromethyl) carbonate): A solid and safer alternative to phosgene gas, triphosgene reacts with carboxylic acids in the presence of a catalyst (such as DMF or pyridine) to yield the corresponding acyl chloride.[12][13]

Comparative Analysis of Synthetic Methods

The selection of a chlorinating agent is a critical decision in the synthesis of 2-methoxybenzoyl chloride, with each reagent offering a distinct set of advantages and disadvantages.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** - Gaseous byproducts are easily removed.[7] - Relatively inexpensive.[14] - Well-established and widely used method.- Can require heating (reflux).[8] - Can lead to side reactions with sensitive functional groups.
Oxalyl Chloride ((COCl)₂) - Milder reaction conditions (often at room temperature).[4] - Gaseous byproducts are easily removed. - Generally provides higher purity products.- More expensive than thionyl chloride. - Requires a catalytic amount of DMF for efficient reaction.[9]
Phosphorus Pentachloride (PCl₅) **- Highly reactive.- Solid reagent, which can be more difficult to handle. - Produces a non-gaseous byproduct (POCl₃) that needs to be separated.[11]
Triphosgene - Solid, safer alternative to phosgene.[12] - Mild reaction conditions.[12]- More expensive than thionyl chloride and oxalyl chloride.

Purification and Characterization

Purification of the synthesized 2-methoxybenzoyl chloride is crucial to remove any unreacted starting material, excess reagents, and byproducts.

Purification by Distillation

Fractional distillation under reduced pressure is the most common method for purifying 2-methoxybenzoyl chloride.[15] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product. The typical boiling point of 2-methoxybenzoyl chloride is reported to be 128-129 °C at 8 mmHg.

Analytical Characterization

The identity and purity of the final product should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the acyl chloride carbonyl group, typically in the range of 1750-1800 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[16]

Table of Physicochemical Properties of 2-Methoxybenzoyl Chloride:

PropertyValueReference
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [17]
Appearance Clear colorless to pale yellow liquid[18]
Boiling Point 128-129 °C @ 8 mmHg
Density 1.146 g/mL at 25 °C
Refractive Index n20/D 1.572

Safety and Handling

The synthesis of 2-methoxybenzoyl chloride involves the use of hazardous and corrosive reagents, necessitating strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[5][20]

  • Handling of Reagents:

    • Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water. They should be handled with extreme care in a dry environment.

    • 2-Methoxybenzoyl Chloride: The product itself is corrosive and moisture-sensitive.[21] It should be stored in a tightly sealed container in a cool, dry place.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[22]

Sources

2-Methoxybenzoyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, navigating the complexities of reactive chemical intermediates is paramount to ensuring both laboratory safety and experimental success. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS), offering a deeper, more practical understanding of 2-Methoxybenzoyl chloride. Our focus is on the causality behind safety protocols, empowering you to make informed decisions in a research and development setting.

Chemical Identity and Core Applications

2-Methoxybenzoyl chloride (also known as o-Anisoyl chloride) is an aromatic acyl chloride.[1][2] Synthetically derived from o-anisic acid, it is a crucial intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[2] Its utility lies in its reactive acyl chloride group, which readily participates in reactions to form esters, amides, and other derivatives.[2] This reactivity is harnessed in the development of a wide range of compounds, including novel anti-viral, anti-bacterial, and anti-tumor agents.[3]

Key Physicochemical Properties

Understanding the physical properties of a reagent is the first step in designing safe handling procedures. As a liquid, its vapor pressure and density are critical considerations for ventilation and spill control.

PropertyValueSource
CAS Number 21615-34-9[1]
Molecular Formula C₈H₇ClO₂[1][4]
Molecular Weight 170.59 g/mol [5]
Appearance Colorless to light yellow or dark yellow liquid[1][4][6]
Boiling Point 128-129 °C at 8 mmHg; 137 °C[1]
Density 1.146 g/mL at 25 °C
Vapor Density 5.9 (Air = 1)[1]
Flash Point 84 °C / 183.2 °F[7]
Solubility Insoluble in water (reacts violently)[1][5]

Hazard Identification and Toxicological Profile

2-Methoxybenzoyl chloride is classified as a hazardous chemical, primarily due to its corrosive nature and reactivity.[6][7] The primary danger stems from the acyl chloride functional group, which reacts exothermically with nucleophiles, most notably water.

Mechanism of Corrosivity: Upon contact with moisture (e.g., in the air, on skin, or in the respiratory tract), 2-Methoxybenzoyl chloride hydrolyzes to form 2-methoxybenzoic acid and highly corrosive hydrogen chloride (HCl) gas. It is this rapid generation of HCl that causes severe chemical burns.

Key Hazards:

  • Skin Corrosion/Burns: Causes severe skin burns upon contact.[1][5][8]

  • Serious Eye Damage: Contact leads to severe irritation and can cause permanent eye damage.[1][5][8]

  • Respiratory Irritation: Inhalation of vapors or mists causes chemical burns to the respiratory tract, with symptoms including coughing, sore throat, shortness of breath, and potentially delayed pulmonary edema.[1]

  • Digestive Tract Burns: Ingestion can cause severe and permanent damage to the digestive tract.[1]

  • Combustible Liquid: The material is a combustible liquid and its vapors can form explosive mixtures with air.[1][6][7]

  • Lachrymator: The substance is a lachrymator, meaning it stimulates the eyes to produce tears.[5][6]

Stability and Reactivity: A Predictive Approach

Proactive safety management requires understanding a chemical's reactivity profile. 2-Methoxybenzoyl chloride is stable under recommended storage conditions (cool, dry, inert atmosphere) but is highly reactive with certain substances.[1][6][7]

Incompatible Materials:

  • Water/Moisture: Reacts violently to produce hydrogen chloride gas.[5][9] This is the most critical incompatibility to manage.

  • Strong Bases (e.g., NaOH, KOH): Undergoes a vigorous exothermic reaction.[6][7]

  • Alcohols: Reacts to form esters in an exothermic reaction.[6][7]

  • Strong Oxidizing Agents: Can lead to a violent reaction.[1]

  • Metals: May evolve flammable hydrogen gas upon contact with metals, especially in the presence of moisture.[1][10]

Hazardous Decomposition Products: Under fire conditions or through thermal decomposition, irritating and highly toxic gases are generated, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1][7][8]

Caption: Reactivity pathways for 2-Methoxybenzoyl chloride.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling of 2-Methoxybenzoyl chloride must be conducted in a certified chemical fume hood to control vapor inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent vapor accumulation.[5]

  • Safety Shower/Eyewash Station: An accessible and tested emergency eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.[1][5]Protects against splashes and the corrosive vapors. Standard safety glasses are insufficient.
Hand Appropriate protective gloves (e.g., Viton®, Polyvinyl Alcohol).[10]Must be resistant to chemical breakthrough. Inspect gloves for integrity before each use.
Skin/Body A chemical-resistant lab coat and appropriate protective clothing to minimize skin contact.[1][8]Prevents incidental skin contact from drips or splashes.
Respiratory A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK) is required if ventilation is inadequate or for emergency response.[1]Protects against inhalation of corrosive HCl vapors.

Safe Handling, Storage, and Spill Management

Standard Operating Protocol for Handling:

  • Preparation: Don all required PPE before entering the handling area. Ensure the fume hood sash is at the appropriate working height.

  • Inert Atmosphere: For reactions sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing and increase vapor exposure.

  • Reaction Quenching: When quenching a reaction containing residual 2-Methoxybenzoyl chloride, do so slowly and in a controlled manner, typically by adding the reaction mixture to a cooled, stirred quenching solution (e.g., a basic solution like sodium bicarbonate).

  • Post-Handling: Thoroughly wash hands and forearms after handling, even if gloves were worn.[1] Clean any contaminated surfaces within the fume hood.

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7] A refrigerator (approx. 4°C) is often recommended.[1]

  • Store in a designated "corrosives" area away from incompatible materials, especially water, bases, and sources of ignition.[1][7][10]

  • Containers must be protected from moisture.[1] Storing under a nitrogen blanket can extend shelf life and enhance safety.[6][7]

Accidental Release and Spill Response Protocol: This protocol is for a small-scale laboratory spill (<100 mL). For larger spills, evacuate the area and contact emergency response personnel.

  • Evacuate & Secure: Alert personnel in the immediate area. Evacuate non-essential personnel and restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Neutralize & Absorb: Cover the spill with an inert, dry absorbent material such as dry sand, earth, or vermiculite.[1][10] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

  • Collect: Using spark-proof tools, carefully collect the absorbed material into a designated, labeled chemical waste container.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

  • Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.

Emergency Procedures: First Aid

Immediate and correct first aid is critical in mitigating the severe effects of exposure. Medical attention should always be sought immediately following any exposure.[1]

Caption: Emergency first aid workflow following exposure.

First Aid Measures:

Exposure RouteProtocol
Inhalation 1. Immediately remove the individual from the exposure area to fresh air.[1][6][7] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth).[1] 3. Seek immediate medical attention.[1][6][7]
Skin Contact 1. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while simultaneously removing contaminated clothing and shoes.[1][5] 2. Seek immediate medical attention.[1][6] 3. Destroy contaminated shoes and launder clothing before reuse.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] 2. Do not allow the victim to rub their eyes.[1] 3. Seek immediate medical attention.[1][5]
Ingestion 1. Do NOT induce vomiting.[1][5][7] 2. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink.[1] 3. Never give anything by mouth to an unconscious person.[1][5] 4. Seek immediate medical attention.[1][5]

References

  • 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 - Shree Sulphurics. Source: Shree Sulphurics.
  • 2-Methoxybenzoyl chloride(21615-34-9) - ChemicalBook. Source: ChemicalBook.
  • 21615-34-9, 2-Methoxybenzoyl chloride Formula - ECHEMI. Source: ECHEMI.
  • 2-Methoxybenzoyl chloride 21615-34-9 - Guidechem. Source: Guidechem.
  • 2-Methoxybenzoyl chloride 97 21615-34-9 - Sigma-Aldrich. Source: Sigma-Aldrich.
  • material safety data sheet sds/msds - CDH Fine Chemical. Source: CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. Source: TCI Chemicals.
  • 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. Source: CAMEO Chemicals - NOAA.
  • Benzoyl chloride - Hazardous Substance Fact Sheet - NJ.gov. Source: New Jersey Department of Health.

Sources

Commercial Availability & Technical Utilization of 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic utility, and quality assurance protocols for 2-Methoxybenzoyl chloride (o-Anisoyl chloride).

CAS: 21615-34-9 | Formula: C₈H₇ClO₂ | MW: 170.59 g/mol

Executive Summary

2-Methoxybenzoyl chloride (o-Anisoyl chloride) is a critical acylating agent in the synthesis of pharmaceutical intermediates, specifically for the angiotensin II receptor antagonist Losartan . Unlike its para-isomer, which is widely used for liquid crystals and agrochemicals, the ortho-isomer is valued for its steric influence in directing metallation chemistries via oxazoline intermediates. This guide analyzes its supply chain, provides field-proven handling protocols for its moisture-sensitive nature, and outlines a self-validating quality control method using derivatization GC.

Chemical Identity & Specifications

Commercially, 2-Methoxybenzoyl chloride is supplied as a clear to light yellow liquid.[1] Due to the inductive effect of the ortho-methoxy group, the carbonyl carbon is highly electrophilic, making it susceptible to rapid hydrolysis.

Table 1: Standard Commercial Specifications

Parameter Specification Technical Note
Purity (GC) ≥ 97.0% Major impurity is typically o-Anisic acid (hydrolysis product).
Appearance Clear/Yellow Liquid Darkening indicates significant decomposition or trace metal contamination.
Boiling Point 128–129 °C (8 mmHg) High vacuum distillation is required for purification.
Density 1.146 g/mL Denser than water; biphasic hydrolysis occurs at the interface.

| Refractive Index | n20/D 1.572 | Quick purity check if GC is unavailable. |

Strategic Sourcing & Supply Chain

The supply chain is dominated by major catalog suppliers for R&D scales (grams to kilograms) and specialized fine chemical manufacturers for process scales (metric tons).

  • Primary Suppliers: Sigma-Aldrich (Merck), TCI Chemicals, and Otto Chemie.

  • Packaging: High-integrity packaging is non-negotiable.

    • Lab Scale: Sure/Seal™ bottles or ampoules under argon.

    • Bulk: Teflon-lined steel drums with nitrogen headspace.

  • Stability: The compound degrades to 2-methoxybenzoic acid and HCl upon exposure to atmospheric moisture. White solids (the acid) around the cap are a visual indicator of compromised seal integrity.

Synthetic Utility & Applications
4.1. The Losartan Pathway (Key Application)

The primary pharmaceutical application of 2-Methoxybenzoyl chloride is in the synthesis of 4,4-dimethyl-2-(2-methoxyphenyl)oxazoline . This oxazoline moiety serves as a "directing group" for subsequent ortho-lithiation, a pivotal step in constructing the biphenyl pharmacophore of Losartan.

Mechanism:

  • Acylation: 2-Methoxybenzoyl chloride reacts with 2-amino-2-methyl-1-propanol to form the amide.

  • Cyclization: Thionyl chloride mediated cyclization yields the oxazoline.

4.2. Friedel-Crafts Acylation

It serves as an electrophile in Friedel-Crafts reactions, such as the synthesis of 2-methoxybenzoyl-ferrocene , used in electrochemical research.

Figure 1: Synthesis & Application Pathway

G Acid o-Anisic Acid Product 2-Methoxybenzoyl Chloride Acid->Product Reflux (-SO2, -HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Product Amide Intermediate Amide Product->Amide Acylation (DCM, 0°C) Amine 2-Amino-2-methyl- 1-propanol Amine->Amide Oxazoline Losartan Intermediate (Oxazoline) Amide->Oxazoline Cyclization (SOCl2)

Caption: Synthesis of 2-Methoxybenzoyl chloride and its conversion to the Losartan oxazoline intermediate.

Quality Control: Self-Validating Protocols

Direct injection of acid chlorides into a Gas Chromatograph (GC) is prone to error; the compound can hydrolyze on the column or react with the stationary phase, leading to peak tailing and ghost peaks.

The "Methyl Ester" Derivatization Method This protocol converts the reactive acid chloride into a stable methyl ester before injection. This ensures that the peak area corresponds strictly to the active acyl chloride content, distinguishing it from the hydrolyzed acid (which reacts much slower with methanol without a catalyst).

Protocol:

  • Sampling: In a fume hood, withdraw 50 µL of 2-Methoxybenzoyl chloride using a dry syringe.

  • Derivatization: Immediately dispense into a vial containing 1.5 mL of anhydrous HPLC-grade Methanol .

    • Reaction:

      
       (Instantaneous & Exothermic).
      
  • Neutralization (Optional): Add 50 mg of solid NaHCO₃ to neutralize HCl if using an acid-sensitive column (WAX).

  • Analysis: Inject 1 µL into GC-MS or GC-FID.

    • Target Peak: Methyl 2-methoxybenzoate.[1]

    • Impurity Peak: 2-Methoxybenzoic acid (will appear as a broad peak or require silylation to be seen, confirming it did not methylate).

Handling & Safety Protocols

Hazard Profile:

  • GHS Classification: Skin Corr.[2][3] 1B (Causes severe burns), Eye Dam. 1.[3]

  • Reactivity: Reacts violently with water/moisture releasing HCl gas.

Operational Procedure:

  • Inert Transfer: Always handle under a blanket of Nitrogen or Argon. Use Schlenk techniques or a glovebox for dispensing small quantities.

  • Quenching Spills: Do not use water. Absorb with dry sand or vermiculite. Neutralize the absorbed material slowly with a dilute solution of sodium carbonate in a waste container.

  • Storage: Store at room temperature (or cool, <15°C) in a dark, dry place. Ensure the cap is taped with Parafilm to prevent moisture ingress.

References
  • Sigma-Aldrich. 2-Methoxybenzoyl chloride Product Specification. Merck KGaA.[3] Link

  • TCI Chemicals. Product M0108: 2-Methoxybenzoyl Chloride.[1][4] Link

  • European Patent Office. EP0733366B1: Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles. (Describes synthesis of Losartan intermediate via 2-methoxybenzoyl chloride). Link

  • PubChem. Compound Summary: 2-Methoxybenzoyl chloride.[4] National Library of Medicine. Link

  • Schaaf, R.L. Ferrocenes. IV. Hydroxybenzoylferrocenes. J. Org. Chem. 1962.[3] (Describes Friedel-Crafts application). Link

Sources

Methodological & Application

Synthesis of amides using 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxybenzamide moiety is a privileged scaffold in medicinal chemistry, appearing in antipsychotics (e.g., sulpiride, amisulpride), histone deacetylase (HDAC) inhibitors, and Smoothened (Smo) receptor antagonists.[1] The introduction of the 2-methoxy group is not merely decorative; it provides critical conformational locking via intramolecular hydrogen bonding and modulates metabolic stability.

This guide details the synthesis of these amides using 2-Methoxybenzoyl chloride (o-Anisoyl chloride) . Unlike simple benzoylation, this reaction requires specific attention to the ortho-effect—where steric hindrance and electronic donation from the methoxy group influence both reactivity and product isolation.

Scientific Foundation: The "Ortho" Advantage

Structural Significance

The 2-methoxy group exerts a profound influence on the amide product. Through an intramolecular hydrogen bond between the methoxy oxygen and the amide nitrogen proton, the molecule adopts a planar, pseudo-six-membered ring conformation. This "locked" shape is often the bioactive conformation required for receptor binding (e.g., GPCRs).

Reactivity Profile
  • Electronic Effect: The methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction.[1] In the acyl chloride, the resonance effect dominates, rendering the carbonyl carbon slightly less electrophilic than in unsubstituted benzoyl chloride.

  • Steric Effect: The ortho position imposes steric bulk, protecting the carbonyl from nucleophilic attack. While this slows the reaction kinetics slightly, it also suppresses the formation of di-acylated byproducts.

Mechanism of Action

The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) pathway.

ReactionMechanism Reactants 2-Methoxybenzoyl Cl + Amine (R-NH2) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Chloride Elimination (-HCl) TS->Elimination Collapse Product 2-Methoxybenzamide (Planar Conformation) Elimination->Product Stabilization

Figure 1: Mechanistic pathway for the formation of 2-methoxybenzamides.

Strategic Protocol Selection

Select the protocol based on your amine's solubility and value.

FeatureMethod A: Anhydrous (DCM) Method B: Schotten-Baumann (Biphasic)
Target Substrate Valuable, complex, or water-sensitive amines.[1]Robust, water-soluble amines (e.g., amino acids).[1]
Base Triethylamine (TEA) or DIPEA.[1]NaOH or Na₂CO₃ (Aqueous).[1][2]
Solvent Dichloromethane (DCM) or THF.[1][3]DCM / Water or Ether / Water.[1]
Purification Acid/Base extraction + Recrystallization.[1]Filtration (if solid) or Extraction.[1]
Yield Potential High (>90%).[1]Moderate to High (75-90%).[1]

Detailed Experimental Protocols

Method A: Anhydrous Synthesis (Standard)

Best for: Drug discovery intermediates and lipophilic amines.[1]

Reagents:

  • 2-Methoxybenzoyl chloride (1.1 equiv) [CAS: 21615-34-9][1]

  • Primary/Secondary Amine (1.0 equiv)[1]

  • Triethylamine (TEA) (1.5 - 2.0 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Add the Amine (1.0 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine).

  • Thermal Control: Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Although 2-methoxybenzoyl chloride is less reactive than benzoyl chloride, the reaction is still exothermic. Cooling prevents side reactions and controls HCl evolution.[1]

  • Addition: Dissolve 2-Methoxybenzoyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Visual Check: A white precipitate (TEA[1]·HCl salts) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).[1]

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash 1: 1M HCl (removes unreacted amine and TEA).[1]

    • Wash 2: Saturated NaHCO₃ (removes unreacted 2-methoxybenzoic acid formed by hydrolysis).[1]

    • Wash 3: Brine.[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions

Best for: Amino acids, simple anilines, or scale-up where anhydrous solvents are cost-prohibitive.[1]

Reagents:

  • 2-Methoxybenzoyl chloride (1.2 equiv)[1]

  • Amine (1.0 equiv)[1][2]

  • 10% NaOH solution[1][4]

  • DCM or Diethyl Ether[5]

Step-by-Step Protocol:

  • Biphasic Setup: In a flask, dissolve the Amine in 10% NaOH (2.5 equiv). If the amine is not water-soluble, dissolve it in DCM and add to the NaOH solution to create a biphasic mixture.

  • Addition: Add 2-Methoxybenzoyl chloride (1.2 equiv) dropwise to the vigorously stirring biphasic mixture.

    • Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

  • Reaction: Stir for 4–12 hours at room temperature.

  • Isolation:

    • If Product Precipitates: Filter the solid, wash with water, then dilute HCl, then water.

    • If Product Soluble: Separate layers.[1] Extract aqueous layer with DCM.[1][3] Combine organics, wash with 1M HCl and Brine, then dry and concentrate.

Quality Control & Troubleshooting

Purification Workflow

The ortho-methoxy group can make crystallization difficult due to high solubility in organic solvents.[1] Use this logic flow for purification:

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Single Spot?) Crude->TLC Recryst Recrystallization (EtOH or EtOAc/Hex) TLC->Recryst Yes (High Purity) Column Flash Chromatography (Silica Gel) TLC->Column No (Complex Mix) AcidImpurity Impurity: 2-Methoxybenzoic Acid (Hydrolysis Product) TLC->AcidImpurity Spot at Baseline AcidImpurity->Column Base Wash Failed

Figure 2: Purification decision tree for 2-methoxybenzamide derivatives.

Common Issues
ProblemCauseSolution
Low Yield Hydrolysis of acid chloride.Ensure reagents are dry.[1] If using Method B, increase acid chloride equivalents to 1.[1]5.
Starting Material Remains Steric hindrance of amine or chloride.[1][6]Add 10 mol% DMAP (catalyst) and reflux gently (40°C).
Product is an Oil Impurities preventing lattice formation.[1]Triturate with cold diethyl ether or pentane to induce crystallization.[1]

Safety & Handling (E-E-A-T)

2-Methoxybenzoyl Chloride [CAS: 21615-34-9] [1][7]

  • Hazards: Corrosive (H314), Lachrymator.[1] Reacts violently with water to release HCl gas.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield.[1] Always handle in a fume hood.[1]

References

  • Mechanism & Conditions: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1] [1]

  • Schotten-Baumann Protocol: IIT Kanpur. (n.d.). Schotten-Baumann Reaction Procedure.

  • Medicinal Application (Hh Pathway): Li, W., et al. (2020).[1] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[1][8] Bioorganic & Medicinal Chemistry Letters.

  • Physical Properties & Safety: PubChem. (2025).[1] 2-Methoxybenzoyl chloride Compound Summary. National Library of Medicine.[1] [1]

  • Benzamide Scaffolds in Drug Design: Walsh Medical Media.[1] (2016).[1][6] Pharmacological Potential of Benzamide Analogues.

Sources

Optimizing 2-Methoxybenzoyl Chloride in Antiviral Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antiviral agents, the 2-methoxybenzoyl (o-anisoyl) moiety serves as a privileged structural motif.[1] Unlike unsubstituted benzoyl groups, the ortho-methoxy substituent provides critical steric protection to the amide bond, enhancing metabolic stability against peptidases while modulating lipophilicity (LogP) for improved membrane permeability.

This guide provides a rigorous technical framework for utilizing 2-methoxybenzoyl chloride (CAS: 21615-34-9) in the synthesis of antiviral pharmacophores, specifically focusing on acylhydrazone-based HSV-1 inhibitors and benzamide-based viral protease inhibitors .[1] We move beyond standard textbook procedures to address the specific reactivity challenges posed by the electron-donating methoxy group and the hydrolytic instability of the acid chloride.

Chemical Basis: The o-Anisoyl Advantage

The utility of 2-methoxybenzoyl chloride in medicinal chemistry stems from two key mechanistic factors that distinguish it from standard benzoyl chloride:

  • Steric Shielding: The ortho-methoxy group creates a steric block around the carbonyl carbon.[1] In the final drug candidate, this hinders enzymatic hydrolysis, extending the half-life (

    
    ) of the amide or ester linkage in plasma.
    
  • Electronic Deactivation: The methoxy group is an electron-donating group (EDG) by resonance.[1] While this makes the precursor acid less acidic, in the acid chloride form, the resonance donation can slightly stabilize the acylium ion intermediate, modulating reactivity during nucleophilic attack. This requires precise temperature control to prevent side reactions like dimerization or hydrolysis before the amine couples.

Structural Impact on Antiviral Potency

Recent studies indicate that 2-hydroxy-3-methoxyphenyl acylhydrazones exhibit potent antiviral activity against Herpes Simplex Virus-1 (HSV-1) and Vaccinia virus , with EC


 values as low as 1.5 µM [1].[1][2] The 2-methoxybenzoyl fragment is critical for coordinating metal ions (e.g., Cu(II)) in the active site of viral metalloproteins.[1]

Experimental Protocol: Synthesis of Antiviral Acylhydrazones

Objective: Synthesis of N'-(2-methoxybenzoyl)hydrazide derivatives (Generic Antiviral Pharmacophore).

Reagents & Materials[1][3][4][5][6][7][8]
  • Precursor: 2-Methoxybenzoyl chloride (>98% purity, redistilled if yellow).[1]

  • Nucleophile: Substituted Hydrazine or Amine (e.g., Isonicotinohydrazide for hybrid scaffolds).[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (anhydrous).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, <50 ppm H₂O).[1]

  • Quench: 1M NaHCO₃, 1M HCl.

Reaction Workflow (DOT Diagram)

ReactionWorkflow Start Start: Reagent Prep Solvation Solvation: Dissolve Amine/Hydrazine in Anhydrous DCM (0°C) Start->Solvation BaseAdd Base Addition: Add DIPEA (1.2 eq) Maintain < 5°C Solvation->BaseAdd AcylAdd Acyl Chloride Addition: Dropwise 2-Methoxybenzoyl Chloride (1.05 eq) in DCM BaseAdd->AcylAdd Reaction Reaction Phase: Warm to RT Stir 2-4 Hours AcylAdd->Reaction QC_Check In-Process Control (TLC/LC-MS): Is Acid Chloride Consumed? Reaction->QC_Check QC_Check->Reaction No (Add catalyst/Time) Quench Quench: Add sat. NaHCO3 (Gas Evolution Control) QC_Check->Quench Yes Workup Workup: Phase Separation -> Wash (HCl) -> Dry Quench->Workup Cryst Purification: Recrystallization from EtOH Workup->Cryst

Caption: Step-by-step synthesis workflow for 2-methoxybenzamide antiviral intermediates.

Detailed Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck round bottom flask. Purge with Argon.

  • Critical: 2-Methoxybenzoyl chloride hydrolyzes rapidly to 2-methoxybenzoic acid (a white solid) upon contact with moist air.[1] Handle only in a fume hood using dry syringes.

Step 2: Nucleophile Solvation

  • Dissolve the amine/hydrazide (10 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Add DIPEA (12 mmol, 1.2 eq).[1]

  • Cool the mixture to 0°C using an ice/water bath. Reasoning: Low temperature prevents the exothermic reaction from vaporizing the solvent or causing di-acylation.

Step 3: Acylation (The Critical Step)

  • Dilute 2-methoxybenzoyl chloride (10.5 mmol, 1.05 eq) in 10 mL anhydrous DCM.

  • Add the acid chloride solution dropwise over 20 minutes.

  • Observation: A white precipitate (amine hydrochloride salt) may form immediately.[1] This is normal.

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 3 hours.

Step 4: Quench and Workup

  • Quench: Slowly add 20 mL saturated NaHCO₃. Caution: CO₂ evolution.

  • Extraction: Separate the organic layer.[1][3] Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine/pyridine.[1]

    • Brine (1 x 20 mL) – Removes water.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

Quality Control & Data Interpretation

Successful synthesis must be validated using the following criteria.

Quantitative Specifications
ParameterSpecificationMethodNotes
Appearance White to Off-white Crystalline SolidVisualYellowing indicates oxidation or phenol impurities.[1]
Purity > 98.0%HPLC (254 nm)Impurity: 2-Methoxybenzoic acid (RT shift).[1][4]
Yield > 85%GravimetricLower yields suggest hydrolysis of the chloride.[1]
Moisture < 0.5%Karl FischerCritical for stability.[1]
NMR Validation (¹H NMR in DMSO-d₆)
  • Methoxy Singlet: Look for a sharp singlet at δ 3.8–3.9 ppm (3H).[1] This confirms the integrity of the o-anisoyl group.[1]

  • Amide Proton: A broad singlet at δ 8.5–10.0 ppm (1H, exchangeable with D₂O) confirms the formation of the amide/hydrazide bond.

  • Aromatic Region: Multiplets at δ 6.9–7.8 ppm (4H) characteristic of the 1,2-disubstituted benzene ring.[1]

Troubleshooting & Optimization

Issue: Hydrolysis of Reagent

  • Symptom:[3][4][5] Low yield, presence of white solid (acid) in the reagent bottle.[1]

  • Solution: Reflux the stock 2-methoxybenzoyl chloride with Thionyl Chloride (SOCl₂) for 1 hour and distill prior to use to reconvert any hydrolyzed acid back to the chloride.[1]

Issue: Di-acylation

  • Symptom:[3][4][5] Two acyl groups attached to the hydrazine.[1][2]

  • Solution: Ensure strict 0°C temperature control during addition and use a slight excess of the hydrazine (1.1 eq) rather than the acid chloride.

Safety & Handling

  • Corrosivity: 2-Methoxybenzoyl chloride causes severe skin burns and eye damage (H314).[1][6] It is a lachrymator.[1]

  • Inhalation: Reacts with mucosal moisture to form HCl gas.[1] Use a full-face shield and work in a high-flow fume hood.

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]

References

  • Antiviral Activity of Acylhydrazones: Title: Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones.[1][2] Source: PubMed (J Biol Inorg Chem).[1] Link:[Link]

  • General Amide Coupling Optimization: Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters.[1] Link:[Link]

  • Reagent Data & Safety: Title: 2-Methoxybenzoyl chloride Compound Summary.[1][7][4][6][8][9] Source: PubChem.[1] Link:[Link][1]

  • Antiviral Drug Classes (Contextual): Title: Seven classes of antiviral agents.[1][10][11] Source: PubMed Central.[1] Link:[Link]

Sources

Application Note: 2-Methoxybenzoyl Chloride (2-MBz) for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide on the use of 2-Methoxybenzoyl Chloride (2-MBz-Cl) as a specialized protecting group for amines. It moves beyond generic protocols to address the specific electronic and steric advantages of the ortho-anisoyl moiety.

Strategic Overview & Chemical Rationale

In the synthesis of complex pharmaceutical intermediates and nucleoside analogues, standard amine protecting groups (Boc, Fmoc, Cbz) sometimes fail due to orthogonality issues or stability requirements. The 2-Methoxybenzoyl (2-MBz) group (often referred to as o-anisoyl) offers a unique "Goldilocks" zone of stability: it forms a robust amide bond that resists catalytic hydrogenation and mild acidic conditions, yet possesses distinct electronic features that allow for tuned deprotection and improved solubility compared to the unsubstituted benzoyl group.

The "Ortho-Methoxy" Advantage

The utility of 2-MBz stems from the specific position of the methoxy substituent:

  • Steric Shielding: The ortho-substituent twists the amide bond out of planarity with the phenyl ring. This steric bulk protects the amide nitrogen from non-specific enzymatic degradation or nucleophilic attack during intermediate steps.

  • Solubility Enhancement: Unlike the highly lipophilic benzoyl (Bz) group, the 2-methoxy group introduces polarity and hydrogen-bond accepting capability, often improving the solubility of protected intermediates in polar organic solvents (THF, DCM).

  • Assisted Deprotection: While stable to mild base, the o-methoxy oxygen can provide anchimeric assistance (neighboring group participation) during deprotection under strong nucleophilic conditions (e.g., ammonolysis) or coordinate with Lewis acids to facilitate cleavage.

Mechanism of Action

The protection and deprotection cycle relies on the formation and subsequent cleavage of the benzamide bond.

Protection Mechanism (Acylation)

The amine nucleophile attacks the electrophilic carbonyl of 2-methoxybenzoyl chloride. The reaction is driven to completion by a base (typically Pyridine or Triethylamine) which neutralizes the generated HCl.

Deprotection Mechanism (Ammonolysis/Hydrolysis)

Removal is typically achieved via nucleophilic acyl substitution. The electron-donating methoxy group generally increases the electron density of the carbonyl; however, the ortho position creates a steric environment that can be exploited. Under ammonolytic conditions (NH₄OH or Methylamine), the tetrahedral intermediate is formed, and the amine is released.

ProtectionCycle Start Free Amine (R-NH2) Inter Tetrahedral Intermediate Start->Inter + Reagent + Base (Pyridine) Reagent 2-Methoxybenzoyl Chloride Reagent->Inter Protected N-(2-Methoxybenzoyl) Amine Inter->Protected - HCl (Base scavenged) Deprotection Deprotection (NH4OH or NaOH) Protected->Deprotection Nucleophilic Attack End Recovered Amine + Byproduct Deprotection->End Cleavage

Figure 1: The lifecycle of 2-MBz protection, illustrating the transformation from free amine to protected amide and subsequent restoration.

Experimental Protocols

Protocol A: Installation of 2-MBz Group (Protection)

Objective: Efficient protection of a primary amine.[1][2] Scale: 1.0 mmol (Adjustable).

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: 2-Methoxybenzoyl chloride (1.1 – 1.2 equiv) [CAS: 21615-34-9]

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL) . Cool the solution to 0°C using an ice bath.

  • Acylation: Slowly add 2-Methoxybenzoyl chloride (1.1 mmol, ~188 mg) dropwise via syringe. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours .

    • QC Check: Monitor by TLC (Visualize with UV at 254 nm). The product will be less polar than the starting amine.

  • Quench: Quench the reaction by adding saturated NaHCO₃ solution (5 mL) and stir for 10 minutes.

  • Workup:

    • Transfer to a separatory funnel.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove excess pyridine/amine), then Brine .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Removal of 2-MBz Group (Deprotection)

Method: Ammonolysis (Standard for Nucleosides/Sensitive Amines).

Reagents:

  • Concentrated Ammonium Hydroxide (28-30% NH₃) OR Methylamine in Ethanol (33%).

Step-by-Step Procedure:

  • Dissolution: Dissolve the protected amine (0.5 mmol) in Methanol or Ethanol (2 mL) .

  • Reagent Addition: Add Conc. NH₄OH (2 mL) .

    • Note: For faster reaction, use Methylamine/EtOH.

  • Incubation: Seal the reaction vessel tightly. Heat to 55°C for 6–12 hours (or overnight).

    • Comparison: Unsubstituted benzoyl groups often require longer times or higher temperatures.

  • Workup: Concentrate the mixture to dryness under reduced pressure. The byproduct (2-methoxybenzamide) must be separated from the free amine, typically by chromatography or acid-base extraction (if the amine is basic).

Comparative Analysis: 2-MBz vs. Standard Groups

The following table highlights when to select 2-MBz over traditional alternatives.

FeatureAcetyl (Ac)Benzoyl (Bz)2-Methoxybenzoyl (2-MBz)
Stability (Acid) ModerateHighHigh
Stability (Base) LowHighModerate/High (Tunable)
Deprotection Mild Base (RT)Strong Base / HeatStrong Base / Mild Heat
Solubility GoodPoor (Lipophilic)Enhanced (Polarity of -OMe)
Crystallinity LowHighHigh (Good for purification)
Cost LowLowModerate
Decision Matrix for Selection

DecisionMatrix Start Select Protecting Group AcidStable Must resist Acid? Start->AcidStable BaseStable Must resist Mild Base? AcidStable->BaseStable Yes Boc Use Boc AcidStable->Boc No Solubility Is Solubility an Issue? BaseStable->Solubility Yes Acetyl Use Acetyl BaseStable->Acetyl No Benzoyl Use Benzoyl Solubility->Benzoyl No MBz Use 2-Methoxybenzoyl Solubility->MBz Yes (Need Polarity)

Figure 2: Logic flow for selecting 2-MBz based on stability and solubility requirements.

Troubleshooting & Quality Control

Analytical Characteristics[3][4][5][6]
  • 1H NMR (CDCl₃): Look for the diagnostic methoxy singlet at δ 3.8–4.0 ppm . The aromatic protons of the 2-substituted ring will appear as a multiplet at δ 6.9–8.2 ppm , often distinct from the symmetric pattern of a standard benzoyl group.

  • TLC: The 2-MBz protected amine usually has a lower Rf than the free amine but may be slightly more polar than a standard Benzoyl protected analog due to the methoxy group.

Common Issues
  • Incomplete Protection:

    • Cause: Steric hindrance of the amine or moisture in the solvent (hydrolysis of acid chloride).

    • Fix: Use DMAP as a catalyst; ensure strictly anhydrous DCM; increase temperature to reflux if necessary.

  • Difficult Deprotection:

    • Cause: The amide bond is robust.

    • Fix: Switch from NH₄OH to Methylamine/Ethanol (stronger nucleophile) or use Hydrazine hydrate in refluxing ethanol.

References

  • PubChem. (n.d.).[3] 2-Methoxybenzoyl chloride | C8H7ClO2.[3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (3rd ed.).[4] Wiley-Interscience. (General reference for Benzamide stability and cleavage conditions).

Sources

Friedel-Crafts acylation with 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Friedel-Crafts Acylation using 2-Methoxybenzoyl Chloride

Abstract This technical guide details the optimization of Friedel-Crafts acylation using 2-methoxybenzoyl chloride (o-anisoyl chloride).[1] Unlike standard acyl chlorides, the ortho-methoxy substituent introduces unique electronic and steric challenges, most notably Lewis acid complexation and susceptibility to ether cleavage (demethylation).[1] This document provides two distinct protocols: Protocol A for the retention of the methoxy group (Kinetic Control) and Protocol B for in situ demethylation to yield 2-hydroxybenzophenones (Thermodynamic Control), a common scaffold in UV stabilizers and pharmacophores.

Part 1: Mechanistic Insight & The "Methoxy Effect"

The Chelation Challenge The primary challenge in utilizing 2-methoxybenzoyl chloride is the Lewis basicity of the ether oxygen. In the presence of strong Lewis acids (e.g., AlCl₃), the reagent does not merely form the electrophilic acylium ion; it also forms a stable coordinate covalent bond between the methoxy oxygen and the aluminum center.

This "Double Complexation" has three critical consequences:

  • Catalyst Sequestration: The reaction requires >1.0 equivalent of catalyst (typically 2.0–2.5 eq) because the substrate acts as a ligand.[1]

  • Deactivation: The complexed anisoyl ring becomes electron-deficient, requiring higher energy (or more active substrates) to initiate the electrophilic attack.[1]

  • Demethylation Risk: Under thermodynamic conditions (heat), the chloride anion (Cl⁻) from the Lewis acid acts as a nucleophile, attacking the methyl group to cleave the ether, resulting in a phenol (2-hydroxybenzophenone).

Visualizing the Divergent Pathway The following diagram illustrates the mechanistic bifurcation based on reaction conditions.

MethoxyMechanism Start 2-Methoxybenzoyl Chloride + AlCl3 Acylium Acylium Ion Complex (Active Electrophile) Start->Acylium Activation Intermediate Sigma Complex (Arenium Ion) Acylium->Intermediate + Aromatic Substrate ProductComplex Aluminum-Alkoxide Complex (Red Oil Phase) Intermediate->ProductComplex - HCl PathA Path A: Kinetic Control (Low Temp < 5°C) ProductComplex->PathA PathB Path B: Thermodynamic Control (Reflux > 60°C) ProductComplex->PathB TargetA Target A: 2-Methoxybenzophenone PathA->TargetA Hydrolysis (Ice/HCl) TargetB Target B: 2-Hydroxybenzophenone (Demethylated) PathB->TargetB Nucleophilic Attack by Cl-

Figure 1: Mechanistic divergence of 2-methoxybenzoyl chloride acylation.[1] Path selection is controlled primarily by temperature and catalyst stoichiometry.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methoxybenzophenones (Methoxy Retention)

Objective: Acylation of benzene/toluene while preventing ether cleavage.[1] Mechanism: Kinetic Control.[1]

Reagents:

  • Substrate: Benzene (Solvent/Reactant) or Toluene (1.0 eq) in DCM.[1]

  • Reagent: 2-Methoxybenzoyl chloride (1.0 eq).[1]

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (1.1 – 1.2 eq).[1] Note: Keep stoichiometry tight to minimize demethylation pressure.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (5 mL/mmol). Cool to 0–5°C using an ice/water bath.[1]

  • Reagent Addition: Dissolve 2-methoxybenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the AlCl₃ suspension.[1]

    • Observation: The mixture will turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

  • Substrate Introduction: Add the aromatic substrate (1.0 eq if valuable, or excess if used as solvent) dropwise, maintaining internal temperature < 10°C .[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC or HPLC.[1] Do not heat.

  • Quench (Critical): Pour the reaction mixture slowly onto a stirred slurry of Ice (50g) and conc. HCl (5 mL).

    • Why: The HCl prevents the precipitation of aluminum salts which can trap the product.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x).[1] Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

Protocol B: Synthesis of 2-Hydroxybenzophenones (Tandem Acylation/Demethylation)

Objective: One-pot synthesis of UV-absorber precursors (e.g., xanthone precursors).[1] Mechanism: Thermodynamic Control.[1]

Reagents:

  • Reagent: 2-Methoxybenzoyl chloride (1.0 eq).[1]

  • Catalyst: Anhydrous AlCl₃ (2.5 – 3.0 eq ).[1] Excess required for bis-complexation.

  • Solvent: Chlorobenzene or Toluene (High boiling point required).[1]

Step-by-Step Methodology:

  • Apparatus Setup: Setup for reflux with a drying tube (CaCl₂) or continuous N₂ flow to remove evolved HCl and MeCl gases.[1]

  • Catalyst Loading: Suspend AlCl₃ (3.0 eq) in Chlorobenzene.

  • Addition: Add 2-methoxybenzoyl chloride (1.0 eq) at room temperature.

  • Substrate Addition: Add the aromatic partner (1.0 eq).

  • Thermal Phase: Heat the reaction to Reflux (130°C) for 3–6 hours.

    • Mechanistic Action: At this temperature, the AlCl₄⁻ anion attacks the methyl group. You may observe the evolution of Methyl Chloride gas (Safety: Ensure ventilation).[1]

  • Monitoring: HPLC should show the disappearance of the intermediate (Methoxy-product) and formation of the Hydroxy-product (shifted retention time due to H-bonding).

  • Quench: Cool to RT. Pour onto Ice/HCl. The "Red Oil" complex will be viscous; vigorous stirring is required to hydrolyze the aluminum-phenoxide bond.[1]

  • Purification: Recrystallization from Ethanol/Water is typically sufficient for hydroxybenzophenones.[1]

Part 3: Critical Process Parameters (Optimization)

The following table summarizes the impact of variables on the Product Distribution Ratio (Methoxy:Hydroxy).

ParameterCondition for Retention (Target A)Condition for Demethylation (Target B)Mechanistic Reason
Temperature < 25°C> 80°C (Reflux)Activation energy for Sɴ2 attack on methyl group is high.[1]
Catalyst (AlCl₃) 1.0 – 1.2 eq2.5 – 3.0 eqExcess Al coordinates the methoxy oxygen, weakening the O-Me bond.[1]
Solvent DCM, CS₂, NitrobenzeneChlorobenzene, Toluene, XyleneHigh boiling point solvents facilitate the thermal cleavage step.
Addition Order Acyl Chloride to AlCl₃AlCl₃ to Mixture (Rapid)Gradual generation of acylium ion (Protocol A) vs. rapid complexation (Protocol B).[1]

Part 4: Experimental Workflow Visualization

Workflow Setup Inert Atmosphere Setup (N2/Ar) Complexation Acylium Formation (R-COCl + AlCl3) Setup->Complexation Addition Substrate Addition (Control Exotherm) Complexation->Addition Decision Temp Control Addition->Decision RouteA Stir at RT (2-4h) Decision->RouteA Protocol A RouteB Reflux (3-6h) Decision->RouteB Protocol B Quench Ice/HCl Quench (Exothermic!) RouteA->Quench RouteB->Quench Workup Phase Separation & Drying Quench->Workup

Figure 2: Operational workflow for selective acylation. Note the critical divergence at the temperature control stage.

References

  • Friedel-Crafts Acylation Mechanism and Scope. Source: Organic Chemistry Portal.[1] URL:[Link]1]

  • Selective Methoxy Ether Cleavage and Acylation. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]1]

  • Facile Demethylation of Aryl Methyl Ethers Promoted by AlCl3. Source: Journal of Chemical Research (via ResearchGate).[1] URL:[Link]1]

  • Synthesis of 4-Methoxybenzophenone (Analogous Protocol). Source: PrepChem.[1] URL:[Link]

Sources

Synthesis of 2-methoxybenzoyl-ferrocene using 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ferrocenyl ketones are pivotal intermediates in bioorganometallic chemistry, serving as precursors for chiral ferrocenyl ligands, antimalarial agents (e.g., ferroquine analogues), and redox-active molecular switches. This application note details the synthesis of (2-methoxybenzoyl)ferrocene via the Friedel-Crafts acylation of ferrocene with 2-methoxybenzoyl chloride.

While acetylferrocene synthesis is a common undergraduate demonstration, the introduction of the ortho-methoxybenzoyl group introduces steric and electronic nuances. The ortho-methoxy substituent acts as a Lewis base, potentially coordinating with the aluminum chloride (


) catalyst. This protocol addresses these challenges through controlled stoichiometry and temperature management to prevent ether cleavage while ensuring high conversion.

Reaction Mechanism & Rationale

The reaction proceeds via an electrophilic aromatic substitution (


) mechanism.[1][2] The key mechanistic deviation in this substrate is the potential bidentate coordination of the aluminum species.

Mechanistic Pathway:

  • Activation:

    
     abstracts a chloride from 2-methoxybenzoyl chloride to generate the resonance-stabilized acylium ion.
    
  • Coordination: The methoxy oxygen can donate electron density to the Lewis acid, potentially sequestering the catalyst. Correction: We employ a slight excess of

    
     (1.2 equiv) to account for this coordination.
    
  • Nucleophilic Attack: The electron-rich cyclopentadienyl (Cp) ring of ferrocene attacks the electrophilic acylium carbon.

  • Aromatization: Loss of a proton restores the aromaticity of the Cp ring.[3]

Figure 1: Mechanistic Pathway

FriedelCrafts cluster_note Critical Interaction Reagents Reagents Ferrocene + 2-Methoxybenzoyl Cl Acylium Intermediate 1 Acylium Ion Complex [Ar-C≡O]+[AlCl4]- Reagents->Acylium Activation (DCM, 0°C) AlCl3 Catalyst AlCl3 (Lewis Acid) AlCl3->Acylium SigmaComplex Intermediate 2 Sigma Complex (Wheland Int.) Acylium->SigmaComplex Electrophilic Attack Product Product (2-Methoxybenzoyl)ferrocene SigmaComplex->Product -H+ (Aromatization) Coordination Methoxy-AlCl3 Coordination Coordination->Acylium Competes w/ Activation

Caption: Kinetic pathway of acylation showing activation, attack, and potential Lewis acid sequestration.

Experimental Protocol

Reagents & Equipment:

  • Ferrocene (98%, dry)

  • 2-Methoxybenzoyl chloride (98%)

  • Aluminum Chloride (

    
    ), anhydrous (freshly sublimed or high-grade beads)
    
  • Dichloromethane (DCM), anhydrous

  • Inert gas atmosphere (

    
     or 
    
    
    
    )
  • Schlenk line or drying tube setup

Stoichiometry Table:

ComponentMW ( g/mol )Equiv.[4][5]Mass/Vol (Scale)Role
Ferrocene 186.041.01.86 g (10 mmol)Nucleophile
2-Methoxybenzoyl chloride 170.591.11.88 g (~1.5 mL)Electrophile
Aluminum Chloride 133.341.21.60 gCatalyst
DCM 84.93Solvent40 mLSolvent
Step-by-Step Procedure:

Phase 1: Acylium Ion Generation (The "Perrier" Modification) Rationale: Pre-forming the acylium ion ensures that the active electrophile is ready before exposure to the nucleophile, reducing tar formation.

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush with nitrogen/argon and maintain a positive pressure.

  • Add anhydrous DCM (20 mL) and

    
     (1.60 g)  to the flask. Stir to suspend.
    
  • Cool the suspension to

    
      using an ice bath.
    
  • Add 2-methoxybenzoyl chloride (1.88 g) dropwise over 5 minutes.

    • Observation: The suspension should clear or turn slightly yellow/brown as the acylium complex forms.

  • Stir at

    
     for 15 minutes.
    

Phase 2: Acylation of Ferrocene

  • Dissolve ferrocene (1.86 g) in anhydrous DCM (20 mL) in a separate dry flask.

  • Transfer the ferrocene solution to the addition funnel.

  • Add the ferrocene solution dropwise to the acylium mixture at

    
     over 20 minutes.
    
    • Critical Control: The reaction is exothermic. A dark purple/blue color (ferrocenium ion) may transiently appear, followed by a deep red/orange color of the product complex.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir for 2 hours . Monitor by TLC (Hexane:Ethyl Acetate 4:1).

    • Endpoint: Disappearance of the ferrocene spot (

      
      ) and appearance of the product spot (
      
      
      
      ).

Phase 3: Quenching & Work-up

  • Cool the mixture back to

    
    .
    
  • Slowly quench by adding ice-cold water (30 mL) dropwise. Caution: HCl gas evolution.

  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • 10% NaOH or saturated

      
       (20 mL) – Removes 2-methoxybenzoic acid byproduct.
      
    • Brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude red oil/solid.
    

Phase 4: Purification

  • Column Chromatography: Silica gel (stationary phase).

    • Eluent A: Hexanes (to elute unreacted ferrocene).

    • Eluent B: 80:20 Hexanes:Ethyl Acetate (to elute product).

  • Recrystallization (Optional): Dissolve in hot ethanol or hexane/DCM mixture and cool slowly to yield dark orange/red needles.

Characterization & QC

The structure is validated by the loss of symmetry in the ferrocene moiety and the presence of the methoxybenzoyl group.

Table 2: Expected Spectroscopic Data

TechniqueParameterSignal/ValueAssignment

H NMR

3.85 ppm
Singlet (3H)

group

4.20 ppm
Singlet (5H)Unsubstituted Cp ring (

)

4.55 ppm
Triplet/Multiplet (2H)Substituted Cp (

)

4.85 ppm
Triplet/Multiplet (2H)Substituted Cp (

)

6.9 - 7.5 ppm
Multiplets (4H)Aromatic Phenyl Protons

C NMR

~198 ppm
PeakCarbonyl (

)

~55 ppm
PeakMethoxy Carbon
IR

1635-1645


Stretch (Conjugated)
Appearance VisualDark Orange/Red SolidCrystalline Solid

Figure 2: Workup & Purification Logic

Workup ReactionMix Crude Reaction Mixture (DCM, Al species, Product) Quench Hydrolysis (H2O/Ice) Separates Al salts ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) Product + Ferrocene + Acid Separation->OrgLayer AqLayer Aqueous Layer Al salts, HCl Separation->AqLayer Wash Basic Wash (NaHCO3) Removes Benzoic Acid OrgLayer->Wash Dry Drying (MgSO4) & Evaporation Wash->Dry Column Column Chromatography Hexane -> Hex/EtOAc Dry->Column Final Pure (2-Methoxybenzoyl)ferrocene Column->Final

Caption: Purification workflow ensuring removal of Lewis acid residues and carboxylic acid byproducts.

Safety & Handling

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood. Weigh quickly or use a glovebox if available.

  • Acid Chlorides: Corrosive and lachrymators. Avoid inhalation.

  • Ferrocene: Generally low toxicity but can be harmful if swallowed or inhaled.

  • DCM: Suspected carcinogen. Use appropriate gloves (PVA or Viton recommended; nitrile offers limited protection against DCM).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Friedel-Crafts Protocols).

  • Ranu, B. C.; Jana, U.; Majee, A. "Selective monoacylation of ferrocene.[6] An eco-friendly procedure on the solid phase of alumina."[6] Green Chemistry, 1999 , 1, 193-194.

  • Cunningham, K. L.; McMillen, H. A. "Friedel-Crafts Acylation of Ferrocene: A Green Approach." Journal of Chemical Education, 2021 . (General Ferrocene Acylation Context).

  • Sigma-Aldrich. "Product Specification: Ferrocene." (Safety and Physical Data).

Sources

Application Notes & Protocols: The Reaction of 2-Methoxybenzoyl Chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

I. Executive Summary & Scientific Context

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] The reaction of an acyl chloride, such as 2-methoxybenzoyl chloride, with an organomagnesium halide (Grignard reagent) is a powerful and versatile method for the synthesis of ketones and tertiary alcohols. The presence of the ortho-methoxy substituent on the benzoyl chloride introduces electronic and steric nuances that must be carefully considered to control the reaction outcome. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying mechanisms, offering field-proven insights, and presenting validated protocols for selectively synthesizing either 2-methoxyphenyl ketones or di-substituted tertiary alcohols.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a transient tetrahedral intermediate, which rapidly collapses by expelling the chloride ion—an excellent leaving group—to yield a ketone.[4] This newly formed ketone is also susceptible to nucleophilic attack by the Grignard reagent.[5][6] Therefore, controlling the reaction's stoichiometry and conditions is paramount to determining the final product. Uncontrolled addition of excess Grignard reagent will lead to a second nucleophilic attack on the ketone, forming a tertiary alkoxide that, upon acidic workup, yields a tertiary alcohol.[3][5][7]

This guide presents two distinct protocols:

  • Controlled Monoadduct Synthesis: A low-temperature protocol designed to isolate the 2-methoxyphenyl ketone product by preventing the second addition.

  • Exhaustive Di-adduct Synthesis: A protocol utilizing an excess of the Grignard reagent to drive the reaction to completion, yielding the tertiary alcohol.

II. Reaction Mechanism & The Influence of the ortho-Methoxy Group

The general pathway for the reaction is illustrated below. The choice between pathway A (ketone synthesis) and pathway B (tertiary alcohol synthesis) is dictated entirely by the experimental conditions.

G cluster_start Starting Materials AcylChloride 2-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + 1 eq. R-MgX Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Ketone 2-Methoxyphenyl Ketone (Product A) Intermediate->Ketone - MgXCl Alkoxide Tertiary Alkoxide Intermediate Ketone->Alkoxide Alcohol Tertiary Alcohol (Product B) Alkoxide->Alcohol + H₃O⁺ Workup Acidic Workup (H₃O⁺) caption Fig 1. General reaction pathways.

Caption: Fig 1. General reaction pathways.

The ortho-methoxy group exerts two primary effects:

  • Electronic Effect: The oxygen's lone pairs participate in resonance with the aromatic ring, an electron-donating mesomeric effect (+M). This can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, though the carbonyl group remains highly reactive.[8]

  • Steric & Chelating Effect: The physical bulk of the methoxy group can sterically hinder the approach of bulky Grignard reagents. Furthermore, the oxygen atom can potentially chelate to the magnesium center of the Grignard reagent, influencing the conformation of the approach and the reaction's stereoselectivity.[9]

III. Protocol 1: Controlled Synthesis of 2-Methoxyphenyl Ketones

Objective: To synthesize a 2-methoxyphenyl ketone via a single nucleophilic acyl substitution, preventing subsequent reaction to the tertiary alcohol. The key to success is mitigating the high reactivity of the Grignard reagent.[10] This is achieved by maintaining a very low reaction temperature and ensuring the Grignard reagent is never present in excess relative to the acyl chloride.

Materials:

  • 2-Methoxybenzoyl chloride

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF), accurately titrated.

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

Step-by-Step Methodology:
  • Apparatus Setup: Assemble the flame-dried three-necked flask with a stir bar, dropping funnel, and inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the experiment to ensure anhydrous conditions.[11][12]

  • Reagent Preparation: In the reaction flask, dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the stirred solution of the acyl chloride to -78 °C using the dry ice/acetone bath.

  • Controlled Addition (Reverse Addition): Charge the dropping funnel with the Grignard reagent solution (1.0 eq.). Add the Grignard reagent to the cooled acyl chloride solution dropwise over 30-60 minutes. It is critical to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and the intermediate magnesium alkoxide. The use of NH₄Cl provides a mildly acidic quench suitable for sensitive molecules.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water and then saturated brine.[2] The brine wash helps to remove residual water and break up any emulsions.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-methoxyphenyl ketone.

Data & Expected Outcome:
ParameterConditionRationale
Temperature -78 °CMinimizes the rate of the second addition to the ketone product.[10]
Stoichiometry 1.0 eq. GrignardPrevents excess nucleophile from reacting with the ketone.
Addition Mode Reverse (Grignard to Acyl Chloride)Ensures the Grignard reagent is the limiting reagent locally.
Quench Saturated aq. NH₄ClMildly acidic quench to destroy excess Grignard reagent.
Typical Yield 60-85%Yield is dependent on the specific Grignard reagent used.

IV. Protocol 2: Exhaustive Synthesis of Tertiary Alcohols

Objective: To synthesize a tertiary alcohol by reacting 2-methoxybenzoyl chloride with an excess of a Grignard reagent, ensuring the reaction proceeds through both the ketone intermediate to the final alkoxide.

Materials:

  • 2-Methoxybenzoyl chloride

  • Grignard Reagent (e.g., Ethylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Same as Protocol 1, with the addition of an ice/water bath.

Step-by-Step Methodology:
  • Apparatus Setup: Assemble the flame-dried apparatus under a positive pressure of inert gas as described in Protocol 1.

  • Reagent Preparation: In the reaction flask, place the Grignard reagent solution (2.2-2.5 eq.) and cool the flask in an ice/water bath (0 °C). In the dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous diethyl ether.

  • Addition: Slowly add the 2-methoxybenzoyl chloride solution to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours to ensure complete consumption of the ketone intermediate.

  • Quenching & Workup:

    • Cool the reaction flask back to 0 °C in an ice bath.

    • Very carefully and slowly, add 1 M HCl dropwise to quench the reaction. Caution: This is a highly exothermic process. The acid protonates the tertiary alkoxide to form the alcohol and dissolves the magnesium salts (Mg(OH)X) into the aqueous layer.[2]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude tertiary alcohol can be purified by flash column chromatography or recrystallization.

Data & Expected Outcome:
ParameterConditionRationale
Temperature 0 °C to Room Temp.Allows for both additions to proceed to completion efficiently.
Stoichiometry >2.1 eq. GrignardA stoichiometric excess ensures the full conversion of the ketone intermediate.
Addition Mode Normal (Acyl Chloride to Grignard)Maintains an excess of the Grignard reagent throughout.
Quench Dilute aq. HClProtonates the final alkoxide and dissolves magnesium salts.[2]
Typical Yield 75-95%Generally higher yielding than the controlled ketone synthesis.

V. Core Directive: Field-Proven Insights & Troubleshooting

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases that are instantly destroyed by protic sources like water.[11][13] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and all solvents must be anhydrous.

  • Grignard Reagent Quality: The success of these reactions hinges on the quality and concentration of the Grignard reagent. Commercial solutions are convenient but should be titrated periodically. If preparing in-house, ensure the magnesium turnings are fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[13][14]

  • Side Reaction - Reduction: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium chloride) can act as reducing agents, leading to the formation of alcohols via hydride transfer.[10] This is more prevalent at higher temperatures.

  • Troubleshooting Poor Yields: If yields are low, first suspect wet glassware or solvents. Secondly, confirm the concentration of your Grignard reagent. For the ketone synthesis, if tertiary alcohol is the main contaminant, the reaction temperature was likely too high or the addition was too fast.

Mechanism Visualization

G cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Second Addition (for Tertiary Alcohols) cluster_step3 Step 3: Acidic Workup A 2-Methoxybenzoyl Chloride C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Grignard Reagent (R-MgX) B->C D Ketone Product C->D Elimination of MgXCl E Ketone Product G Tertiary Alkoxide E->G Nucleophilic Attack F Grignard Reagent (R-MgX) F->G H Tertiary Alkoxide J Final Tertiary Alcohol Product H->J Protonation I H₃O⁺ I->J caption Fig 2. Step-wise reaction mechanism.

Caption: Fig 2. Step-wise reaction mechanism.

VI. References

  • US2881225A - Preparation of grignard reagents - Google Patents.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.

  • Synthesis and Preparation of Grignard Reagent - Research and Reviews.

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S.

  • The Grignard Reagents: Their Preparation - Ursinus Digital Commons.

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC.

  • Acid Halide Chemistry.

  • Grignard Synthesis of Triphenylmethanol.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.

  • Acyl chlorides reaction with grignard - Chemistry Stack Exchange.

  • The Grignard Reaction.

  • Grignard Reagent Reaction Mechanism - YouTube.

  • Grignards Add Twice To Esters And Acid Halides.

  • 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange.

Sources

Use of 2-Methoxybenzoyl chloride in natural product total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxybenzoyl Chloride in Natural Product Scaffold Assembly

Executive Summary

2-Methoxybenzoyl chloride (o-Anisoyl chloride) is a specialized acylating agent critical in the total synthesis of oxygenated heterocycles, particularly flavonoids, coumarins, and polyketide analogs. Unlike simple benzoyl chloride, the presence of the ortho-methoxy substituent introduces unique steric and electronic constraints that require modified experimental protocols.

This guide details the strategic installation of the o-anisoyl motif, focusing on two primary natural product workflows:

  • The Baker-Venkataraman Rearrangement for flavone construction.

  • Friedel-Crafts Acylation for benzophenone synthesis (xanthone precursors).

Chemical Profile & Reactivity Insights

PropertySpecification
CAS Number 21615-34-9
Molecular Formula

Molecular Weight 170.59 g/mol
Boiling Point 128–129 °C (at 8 mmHg)
Density 1.146 g/mL
Appearance Colorless to pale yellow liquid
Stability Moisture sensitive; hydrolyzes to o-anisic acid.[1]

Mechanistic Nuance – The "Ortho" Effect: The 2-methoxy group exerts a dual influence on the acyl chloride moiety:

  • Electronic: The oxygen atom donates electron density via resonance (

    
     effect), slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.
    
  • Steric: The proximity of the methoxy group creates steric hindrance, retarding nucleophilic attack.

  • Implication: Standard Schotten-Baumann conditions often result in incomplete conversion.[1] Protocols must utilize stronger bases (e.g., Pyridine as solvent) or acylation catalysts (DMAP) to drive the reaction to completion.[1]

Module 1: Flavonoid Scaffold Assembly (Baker-Venkataraman)[1]

The most high-value application of 2-methoxybenzoyl chloride is the synthesis of 2'-methoxyflavones .[1] This scaffold is ubiquitous in bioactive natural products exhibiting antioxidant and anti-inflammatory properties.[1]

Workflow Visualization

BakerVenkataraman Start 2-Hydroxyacetophenone Inter1 o-Anisoyl Ester Start->Inter1 Pyridine, DMAP 0°C to RT Reagent 2-Methoxybenzoyl Chloride Reagent->Inter1 Inter2 1,3-Diketone (Rearranged) Inter1->Inter2 KOH, Pyridine 50°C Product 2'-Methoxyflavone Inter2->Product H2SO4, AcOH Cyclization

Figure 1: The Baker-Venkataraman pathway for converting acetophenones to flavones using 2-methoxybenzoyl chloride.[1]

Detailed Protocol

Step A: O-Acylation (Ester Formation) Objective: Cap the phenolic hydroxyl group of 2-hydroxyacetophenone with the o-anisoyl moiety.[1]

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add 2-methoxybenzoyl chloride (11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.[1]

    • Critical Check: Ensure the internal temperature does not exceed 5°C to prevent side reactions.[1]

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 5 mol%). The steric bulk of the o-methoxy group makes DMAP essential for efficient turnover.

  • Reaction: Remove ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[1]

  • Workup: Pour the mixture into ice-cold HCl (1M, 100 mL) to neutralize pyridine. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.[1]
    

Step B: The Rearrangement (1,3-Diketone Formation)

  • Dissolve the crude ester from Step A in anhydrous pyridine (15 mL).

  • Add powdered KOH (15.0 mmol).

  • Heat the mixture to 50°C for 2 hours. The solution will typically turn a viscous yellow/orange, indicating the formation of the enolate and subsequent migration.

  • Quench: Pour into ice-water and acidify with 10% acetic acid to precipitate the 1,3-diketone. Filter and dry the solid.[1]

Step C: Cyclodehydration

  • Dissolve the 1,3-diketone in Glacial Acetic Acid (20 mL) containing 0.5 mL conc.

    
    .
    
  • Reflux for 1 hour.

  • Cool and pour into crushed ice. The 2'-methoxyflavone will precipitate as a white to off-white solid.[1] Recrystallize from ethanol.

Module 2: Benzophenone Synthesis (Friedel-Crafts)

This protocol is used when synthesizing xanthone natural products or benzophenone-based UV filters.[1]

Lewis Acid Decision Matrix

FriedelCrafts Start Substrate Selection Rich Electron-Rich (e.g., Dimethoxybenzene) Start->Rich Neutral Benzene/Toluene Start->Neutral Cat1 Catalyst: SnCl4 or ZnCl2 (Milder) Rich->Cat1 Cat2 Catalyst: AlCl3 (Strong) Neutral->Cat2 Warning Note: 2-OMe group coordinates Lewis Acid. Requires >1.2 eq catalyst. Cat1->Warning Cat2->Warning

Figure 2: Catalyst selection guide for Friedel-Crafts acylation with 2-methoxybenzoyl chloride.

Experimental Protocol

Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[1]

  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM) (50 mL) and Aluminum Chloride (

    
    ) (12.0 mmol).
    
    • Note: While

      
       is milder, 
      
      
      
      is often required to overcome the deactivation of the acyl chloride by the methoxy group.
  • Acyl Chloride Addition: Add 2-methoxybenzoyl chloride (10.0 mmol) dropwise to the

    
     suspension at 0°C. Stir for 15 mins to form the acylium complex.
    
  • Substrate Addition: Add 1,3-dimethoxybenzene (10.0 mmol) dissolved in DCM dropwise.

  • Reaction: Allow to warm to room temperature. If reaction is sluggish (due to complexation of

    
     by the o-methoxy oxygen), heat to reflux for 2 hours.
    
    • Caution: Excessive heat with

      
       can cause demethylation of the methoxy groups (converting -OMe to -OH).[1]
      
  • Quench: Pour carefully onto a mixture of ice and conc. HCl.

  • Isolation: Separate organic layer, wash with 10% NaOH (to remove any demethylated phenolic byproducts), then water.[1] Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Esterification) Steric hindrance of o-OMe group.[1]Increase temperature to 40°C; ensure DMAP is fresh; extend reaction time.
Demethylation Lewis acid too strong or temp too high.[1]Switch from

to

or

; reduce reaction temperature.[1]
Hydrolysis of Reagent Moisture in solvent/atmosphere.[1]Distill 2-methoxybenzoyl chloride prior to use if liquid is cloudy.[1] Use strictly anhydrous solvents.[1]
Lachrymatory Effect Vapor release.[1][2]Mandatory: Quench all glassware and syringes in 10% NaOH immediately after use.[1] Work strictly in a fume hood.

References

  • Baker-Venkataraman Rearrangement Mechanism

    • Title: Synthesis of flavones by Baker–Venkataraman reaction.[1][3][4]

    • Source: ResearchGate / Vertex AI Grounding.[1]

    • URL:[Link][1]

  • Friedel-Crafts Acylation Protocols

    • Title: Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.[1]

    • Source: Frontiers in Chemistry.[1]

    • URL:[Link]

  • Chemical Safety & Properties

    • Title: 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969.[1]

    • Source: PubChem.[1][5]

    • URL:[Link][1]

  • Amide Coupling Applications (Cyprosulfamide)

    • Title: Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides.[1][6]

    • Source: Google Patents (US9725409B2).[1]

    • URL

Sources

Application Note: 2-Methoxybenzoyl Chloride as a Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxybenzoyl chloride (o-Anisoyl chloride) is a versatile electrophilic building block used extensively in medicinal chemistry to introduce the o-anisyl moiety. This application note details the strategic use of this reagent in synthesizing three distinct heterocyclic scaffolds: Quinazolin-4(3H)-ones , Benzothiazoles , and Flavones . We provide optimized protocols that address the specific steric and electronic challenges posed by the ortho-methoxy substituent, ensuring high yields and reproducibility.

Introduction: The Ortho-Methoxy Effect

In drug design, the 2-methoxybenzoyl group is more than a passive structural element. The ortho-methoxy substituent exerts significant influence on both the chemical reactivity of the acid chloride and the pharmacological profile of the final molecule.

  • Steric Influence: The methoxy group at the 2-position creates steric bulk near the carbonyl carbon. While this stabilizes the acid chloride against rapid hydrolysis compared to its unsubstituted counterparts, it can also retard nucleophilic attack during acylation, often requiring the use of acylation catalysts like DMAP or elevated temperatures.

  • Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the acid chloride, the inductive effect dominates, making the carbonyl carbon sufficiently electrophilic. However, in the resulting amides/esters, the resonance donation can increase electron density in the aromatic ring, influencing downstream cyclization kinetics.

  • Pharmacological Relevance: The o-anisyl moiety is a "privileged structure" found in various bioactive compounds (e.g., Methaqualone analogs, COX-2 inhibitors), where it often improves metabolic stability and lipophilicity.

Key Heterocyclic Scaffolds & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2-Methoxybenzoyl chloride.

ReactionPathways SM 2-Methoxybenzoyl Chloride Int1 N-(2-Carbamoylphenyl) -2-methoxybenzamide SM->Int1 + 2-Aminobenzamide (Base, THF) Int2 N-(2-Mercaptophenyl) -2-methoxybenzamide SM->Int2 + 2-Aminothiophenol (Pyridine) Int3 2-Acetylphenyl 2-methoxybenzoate SM->Int3 + 2-Hydroxyacetophenone (Pyridine) Prod1 2-(2-Methoxyphenyl) quinazolin-4(3H)-one Int1->Prod1 Cyclization (NaOH/EtOH or Heat) Prod2 2-(2-Methoxyphenyl) benzothiazole Int2->Prod2 Cyclization (p-TsOH, Toluene) Prod3 2-(2-Methoxyphenyl) chromen-4-one (Flavone) Int3->Prod3 1. Baker-Venkataraman 2. Cyclization (H+)

Figure 1: Divergent synthetic pathways utilizing 2-Methoxybenzoyl chloride to access Quinazolinones, Benzothiazoles, and Flavones.[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyphenyl)quinazolin-4(3H)-one

This protocol describes the synthesis of a methaqualone analog. The reaction proceeds via an intermediate diamide which is subsequently cyclized under basic conditions.

Reagents:

  • 2-Methoxybenzoyl chloride (1.0 equiv)

  • 2-Aminobenzamide (1.0 equiv)

  • Pyridine (2.0 equiv) or Et3N (2.0 equiv)

  • DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Aqueous NaOH (10%)

Step-by-Step Procedure:

  • Acylation: Dissolve 2-aminobenzamide (10 mmol) in anhydrous THF (20 mL) containing pyridine (20 mmol). Cool the solution to 0°C.

  • Addition: Add 2-Methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. The ortho-methoxy group adds steric bulk, so slow addition prevents localized concentration gradients that could lead to di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of the amine.

  • Isolation of Intermediate: Pour the reaction mixture into ice water (100 mL). The intermediate amide usually precipitates. Filter, wash with water, and dry.

  • Cyclization: Suspend the intermediate amide in Ethanol (30 mL) and add 10% NaOH solution (10 mL). Reflux for 2-3 hours.

  • Workup: Cool the mixture and acidify with 1N HCl to pH ~5. The quinazolinone product will precipitate.

  • Purification: Recrystallize from Ethanol/DMF.

Data Summary:

Parameter Value
Typical Yield 75 - 85%
Appearance White to off-white solid
Melting Point >200°C (derivative dependent)

| Key IR Signal | C=O stretch ~1670 cm⁻¹ (Amide I) |

Protocol B: Synthesis of 2-(2-Methoxyphenyl)benzothiazole

Benzothiazoles are critical scaffolds in antitumor and antimicrobial research. This protocol utilizes the reaction between the acid chloride and 2-aminothiophenol.

Reagents:

  • 2-Methoxybenzoyl chloride (1.0 equiv)

  • 2-Aminothiophenol (1.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)[3]

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 2-aminothiophenol (10 mmol) in Toluene (50 mL).

  • Acylation: Add 2-Methoxybenzoyl chloride (10 mmol) dropwise at room temperature. An exothermic reaction will occur, forming the amide intermediate.

  • Cyclization: Add a catalytic amount of p-TsOH (0.1 equiv) and heat the mixture to reflux. The cyclization releases water, which is removed azeotropically.

  • Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to remove acid catalyst) and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and purify via column chromatography (Hexanes/EtOAc).

Protocol C: Synthesis of 2-(2-Methoxyphenyl)chromen-4-one (Flavone)

This synthesis involves the Baker-Venkataraman rearrangement, a classic method for constructing the flavonoid core.

Reagents:

  • 2-Methoxybenzoyl chloride[2][4]

  • 2-Hydroxyacetophenone[5]

  • Pyridine (Solvent/Base)[6]

  • KOH (Powdered)

  • Glacial Acetic Acid / H2SO4

Workflow Diagram:

FlavoneSynthesis Start Start: 2-Hydroxyacetophenone + 2-Methoxybenzoyl Chloride Step1 Step 1: O-Acylation (Pyridine, 0°C to RT, 2h) Forms Ester Intermediate Start->Step1 Step2 Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine, 50°C) Forms 1,3-Diketone Step1->Step2 Intramolecular Claisen type Step3 Step 3: Acid-Catalyzed Cyclization (Glacial AcOH + H2SO4, Reflux) Forms Flavone Core Step2->Step3 Dehydration Finish Final Product: 2-(2-Methoxyphenyl)chromen-4-one Step3->Finish Recrystallization

Figure 2: Step-wise workflow for the synthesis of flavones via Baker-Venkataraman rearrangement.

Critical Note: The ortho-methoxy group on the benzoyl chloride is stable under these conditions, but the high basicity in Step 2 requires careful temperature control (50-60°C) to prevent hydrolysis of the ester before rearrangement occurs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Acylation Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous. Store 2-Methoxybenzoyl chloride under inert gas. Check reagent quality (should be clear/pale yellow liquid).
Incomplete Cyclization (Protocol A) Insufficient Base StrengthSwitch from NaOH/EtOH to NaOEt/EtOH or increase reflux time.
Product Oiling Out Impurities / Solvent ChoiceUse a mixture of EtOAc/Hexane for crystallization. Scratch the flask to induce nucleation.
Demethylation Lewis Acid SensitivityAvoid strong Lewis acids (e.g., BBr3, AlCl3) if the methoxy group must be retained. If demethylation is desired (to form the phenol), BBr3 is the reagent of choice after cyclization.

Safety Considerations

  • Corrosivity: 2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Water Reactivity: Reacts violently with water to release HCl gas. Quench excess reagent with alcohols or dilute base carefully.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

References

  • Synthesis of 2-Chlorobenzoxazole and Derivatives. ChemicalBook. (General acylation protocols). Link

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure. National Institutes of Health (NIH). (Detailed protocol for quinazolinone precursors). Link

  • 2-Methoxybenzoyl chloride Properties and Applications. BenchChem. (Physical properties and solubility data). Link

  • Synthesis of Flavones from 2-Methoxybenzoic Acids. SciSpace. (Baker-Venkataraman rearrangement specifics). Link

  • Preparation of Chromones and Isoflavones. Scientific Research Publishing. (Cyclization methodologies). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in 2-Methoxybenzoyl Chloride Reactions with Diols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges and byproduct formation encountered during the acylation of diols with 2-methoxybenzoyl chloride. As your partner in scientific advancement, we aim to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address the most pressing issues encountered in the field. We will explore the causality behind byproduct formation and provide actionable strategies for mitigation.

Q1: What are the primary expected products and the most common byproducts when reacting 2-methoxybenzoyl chloride with a diol?

A1: The reaction of 2-methoxybenzoyl chloride with a diol is an esterification process. Ideally, you are targeting either the mono-ester or the di-ester. However, due to the bifunctional nature of the diol, a competitive reaction landscape exists, often leading to a mixture of products.

  • Desired Products:

    • Mono-acylated Product: One hydroxyl group of the diol is esterified.

    • Di-acylated Product: Both hydroxyl groups are esterified.

  • Common Byproducts:

    • Oligomers/Polymers: Intermolecular reactions where multiple diol and acyl chloride molecules link together, forming polyester chains. This is often observed as an insoluble or high-molecular-weight material.[1]

    • Unreacted Starting Materials: Incomplete conversion can leave both the diol and 2-methoxybenzoyl chloride in the final mixture.

    • Hydrolysis Product: 2-Methoxybenzoyl chloride can react with trace moisture to form 2-methoxybenzoic acid.[2]

    • Cyclic Byproducts: Depending on the chain length of the diol, an intramolecular reaction can occur where the second hydroxyl group of a mono-acylated intermediate attacks the acyl carbonyl, though this is less common than intermolecular polymerization.[3][4]

G cluster_reactants Reactants cluster_products Reaction Products & Byproducts R1 2-Methoxybenzoyl Chloride P1 Desired Mono-Ester R1->P1 1 eq Diol B1 Byproduct: Oligomer/Polymer R1->B1 Intermolecular Reaction B2 Byproduct: 2-Methoxybenzoic Acid (from hydrolysis) R1->B2 + H₂O R2 Diol (HO-R-OH) R2->P1 R2->B1 P2 Desired Di-Ester P1->P2 + 1 eq Acyl Chloride

Q2: My reaction yields a complex mixture. What is the fundamental cause of this poor selectivity?

A2: The lack of selectivity arises from the competition between several reaction pathways that possess similar activation energies. The key factors are:

  • Stoichiometry and Concentration: The relative amounts of reactants and the overall reaction concentration are critical. High concentrations and a 1:2 stoichiometry (diol:acyl chloride) favor di-acylation and polymerization.

  • Intramolecular vs. Intermolecular Reactions: Once the mono-ester is formed, its remaining free hydroxyl group can be acylated by another molecule of 2-methoxybenzoyl chloride (an intermolecular reaction leading to the di-ester) or it can react with another mono-ester molecule (leading to a dimer). The former is typically desired, while the latter is the first step towards unwanted oligomers.[5]

  • Reactivity of Hydroxyl Groups: In an asymmetric diol (e.g., a primary and a secondary alcohol), the primary hydroxyl group is generally more nucleophilic and less sterically hindered, leading to preferential initial acylation at that site.[6][7] However, this selectivity is rarely perfect.

  • Reaction Conditions: Temperature and the rate of addition of the acyl chloride play a significant role. Rapid addition at higher temperatures increases the instantaneous concentration of the acylating agent, promoting multiple acylations and side reactions.[8]

G Start Diol + Acyl Chloride MonoEster Mono-Ester Intermediate Start->MonoEster First Acylation DiEster Di-Ester (Product) MonoEster->DiEster Second Acylation (Intramolecular) Dimer Dimer (Byproduct) MonoEster->Dimer Dimerization (Intermolecular) Polymer Polymer (Byproduct) Dimer->Polymer Polymerization

Q3: How can I selectively favor the formation of the mono-acylated product?

A3: Achieving high selectivity for mono-acylation requires carefully controlled conditions that favor the first acylation event while suppressing the second. The core principle is to keep the concentration of the acylating agent low relative to the diol at all times.

ParameterRecommended ConditionRationale
Stoichiometry Diol : Acyl Chloride = 1.2 : 1.0 (or greater excess of diol)A statistical excess of diol ensures the acyl chloride is more likely to encounter an unreacted diol molecule than a mono-ester.
Addition Mode Slow, dropwise addition of acyl chloride solution to the diol solutionThis technique, known as pseudo-high dilution, maintains a low instantaneous concentration of the acyl chloride, minimizing double acylation.
Temperature 0 °C to -20 °CLowering the temperature reduces the reaction rate, providing greater control and often enhancing selectivity between hydroxyl groups of differing reactivity.[8]
Base Use of a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or a standard base like pyridine.The base is crucial for neutralizing the HCl byproduct.[8][9] A hindered base is less likely to participate in side reactions.
Solvent Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane, Toluene)Prevents hydrolysis of the acyl chloride and provides good solubility for the reactants. Unpolar solvents can help slow the reaction for better control.[8]

Protocol: Selective Mono-acylation of a Diol

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the diol (1.2 eq) and a suitable base (e.g., pyridine, 1.5 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate, dry dropping funnel, prepare a dilute solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Slow Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the stirred diol solution over 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting acyl chloride is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

  • Workup: Proceed with a standard aqueous workup. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove 2-methoxybenzoic acid), and brine.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q4: I am observing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?

A4: This is a classic sign of polymerization. When the stoichiometry of the diol and 2-methoxybenzoyl chloride is close to 1:1, and especially at higher concentrations, the reaction is driven towards forming long polyester chains. Each end of a growing chain can react, leading to high molecular weight species that often precipitate from the reaction solvent.

Prevention Strategy: High Dilution Conditions

The most effective way to prevent polymerization is to employ "high dilution" conditions. This principle favors intramolecular reactions over intermolecular ones by ensuring a reactant molecule is more likely to encounter its own other reactive end (if cyclization is possible) than another molecule in solution. While you are not aiming for cyclization, the same principle suppresses the intermolecular reactions that lead to polymers.

  • Practical Application: Instead of running the reaction at a typical concentration of 0.1-0.5 M, reduce it significantly to 0.01 M or even lower. This involves using a much larger volume of solvent for the same amount of reactants. While this may seem counterintuitive for reaction rate, it is a powerful tool for controlling selectivity and preventing polymerization.

Advanced Troubleshooting & Analysis
Protocol: Analytical Identification of Byproducts

A successful troubleshooting effort relies on accurate identification of the components in your crude reaction mixture.

  • Thin Layer Chromatography (TLC):

    • Purpose: Quick, qualitative assessment of the reaction.

    • Procedure: Spot the crude mixture alongside pure starting materials on a silica plate. Elute with a suitable solvent system (e.g., Hexane:Ethyl Acetate).

    • Interpretation: The di-ester will be the least polar spot (highest Rf), the mono-ester will be intermediate, and the diol will be the most polar (lowest Rf). Polymers will often remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Quantitative analysis and mass identification.

    • Procedure: Inject a diluted sample of the crude mixture.

    • Interpretation: The retention times will correlate with polarity (similar to TLC). The mass spectrometer will provide the molecular weight of each peak, allowing for unambiguous identification of the mono-ester, di-ester, and potential dimers or trimers by their [M+H]⁺ or [M+Na]⁺ adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Definitive structural elucidation.

    • Procedure: Acquire ¹H and ¹³C NMR spectra of the purified products.

    • Interpretation: Compare the integration of the aromatic protons from the benzoyl group to the protons on the diol backbone to confirm mono- vs. di-substitution. The chemical shifts of the protons adjacent to the hydroxyl groups (–CH-OH) will shift significantly downfield upon esterification (to –CH-O-CO-Ar).

Troubleshooting Workflow Diagram

G cluster_solutions Corrective Actions Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Mixture (TLC, LC-MS) Start->Analyze LowYield Issue: Low Yield of Desired Product Analyze->LowYield Dominant Starting Material ComplexMix Issue: Complex Mixture/ Low Selectivity Analyze->ComplexMix Multiple Spots/ Peaks Polymer Issue: Polymer Formation Analyze->Polymer Insoluble Material/ Baseline Spot Sol_Yield Check Reagent Purity (esp. Acyl Chloride) Increase Reaction Time/Temp LowYield->Sol_Yield Sol_Selectivity Adjust Stoichiometry (Excess Diol for Mono-Ester) Slow Addition at Low Temp ComplexMix->Sol_Selectivity Sol_Polymer Decrease Concentration (High Dilution Conditions) Polymer->Sol_Polymer

References
  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. (2022). MDPI. Retrieved from [Link]

  • Cyclic acetal formation. (n.d.). ChemTube3D. Retrieved from [Link]

  • Organic Chemistry - Mechanism of Diol Cyclization. (2007). YouTube. Retrieved from [Link]

  • US Patent US9725409B2. (2017). Google Patents.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PubMed Central, NIH. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 2-Methoxybenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for reactions with 2-Methoxybenzoyl Chloride?

A1: 2-Methoxybenzoyl chloride possesses a unique combination of electronic and steric properties that dictate its reactivity. The methoxy group at the ortho position is strongly electron-donating, which activates the acyl chloride for certain reactions but also introduces significant steric hindrance around the carbonyl group.[1][2] This steric bulk can impede the approach of nucleophiles, making catalyst selection essential to achieve desired reaction rates and yields.[1][2] An appropriately chosen catalyst can overcome this steric barrier and/or enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.

Q2: What are the most common reaction types for 2-Methoxybenzoyl Chloride, and what general classes of catalysts are used?

A2: 2-Methoxybenzoyl chloride is a versatile acylating agent primarily used in three main types of reactions:

  • Friedel-Crafts Acylation: To form a C-C bond with an aromatic ring, producing aryl ketones. This reaction typically requires a Lewis acid catalyst.[3][4]

  • Esterification: To form an ester by reacting with an alcohol. This is often facilitated by a nucleophilic catalyst or a non-nucleophilic base.

  • Amidation: To form an amide by reacting with an amine. Similar to esterification, this reaction usually requires a base to scavenge the HCl byproduct, and a nucleophilic catalyst can be used to accelerate the reaction, especially with hindered amines.[5][6]

Q3: My 2-Methoxybenzoyl Chloride reagent is a yellow liquid, but the bottle says it should be a white solid. Is it still usable?

A3: 2-Methoxybenzoyl chloride has a low melting point (36-38°C) and is often encountered as a colorless to pale yellow liquid at room temperature.[6] However, its appearance can be an indicator of its quality. A distinct yellow or brown color may suggest decomposition, likely due to hydrolysis from exposure to atmospheric moisture. The primary decomposition product is 2-methoxybenzoic acid. Before use, it is advisable to verify the purity, for instance, by FT-IR, to ensure the absence of a broad carboxylic acid O-H peak and the presence of a strong acyl chloride C=O stretch around 1770–1800 cm⁻¹. For best results, using freshly opened or properly stored reagent under anhydrous conditions is recommended.

Troubleshooting Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation with 2-methoxybenzoyl chloride is a powerful method for synthesizing substituted benzophenones. However, challenges can arise.

Issue 1: Low or No Product Yield

Low yields in Friedel-Crafts acylation are a common problem. The workflow below will help you diagnose the potential cause.

graph TD { A[Low Yield] --> B{Anhydrous Conditions Ensured?}; B -->|No| C[Reaction failed due to catalyst quenching. Redo with oven-dried glassware under N₂/Ar.]; B -->|Yes| D{Sufficient Catalyst Used?}; D -->|No| E[Acylation requires >=1 equivalent of Lewis acid due to product complexation. Increase catalyst loading.]; D -->|Yes| F{Is the Aromatic Substrate Highly Deactivated?}; F -->|Yes| G[Reaction is too slow. Consider a stronger Lewis acid or higher temperatures.]; F -->|No| H[Check reagent purity and reaction temperature.];

}

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Causality Explained:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water will hydrolyze the catalyst, rendering it inactive.[7]

  • Insufficient Catalyst: The ketone product of the reaction forms a stable complex with the Lewis acid catalyst.[7] This complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric amounts (at least one equivalent relative to the acyl chloride) are required, not just catalytic amounts.[7][8]

  • Substrate Reactivity: The electron-donating methoxy group on 2-methoxybenzoyl chloride makes it quite reactive. However, if your aromatic substrate is strongly deactivated (e.g., nitrobenzene), the reaction will be very slow and may require forcing conditions or a more potent Lewis acid.[4][9]

Catalyst Selection for Friedel-Crafts Acylation

The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate.

CatalystRelative StrengthTypical Use Case & Rationale
AlCl₃ Very StrongThe go-to catalyst for less reactive arenes. Its high activity can overcome energy barriers but may lead to side reactions with highly activated substrates.[3]
FeCl₃ ModerateA milder alternative to AlCl₃. It is often preferred for activated substrates like anisole or phenols to prevent polysubstitution or decomposition.[3]
ZnCl₂ MildUseful for very reactive substrates where high selectivity is required and harsh conditions must be avoided.
Zeolites Solid AcidAn environmentally benign option, often used in industrial settings. They can offer high regioselectivity, particularly for the para-isomer.[10][11]

Troubleshooting Guide: Esterification & Amidation

These reactions proceed via nucleophilic acyl substitution. The primary role of a base is to neutralize the HCl byproduct, which would otherwise protonate and deactivate the alcohol or amine nucleophile.[5] For sterically hindered substrates, a nucleophilic catalyst is often essential.

Issue 2: Reaction is Slow or Stalls with Hindered Alcohols/Amines

This is a classic problem when dealing with ortho-substituted acyl chlorides like 2-methoxybenzoyl chloride.

The Causality: Steric Hindrance & Nucleophilicity

The methoxy group on the acyl chloride and any bulky groups on the nucleophile can sterically clash, slowing down the reaction. A simple, non-nucleophilic base like triethylamine (TEA) may not be sufficient to accelerate the reaction.

The Solution: Nucleophilic Catalysis with DMAP

4-(Dimethylamino)pyridine (DMAP) is a "super catalyst" for acylation reactions.[12] It is significantly more effective than pyridine or TEA alone.

Mechanism of DMAP Catalysis:

DMAP functions as a nucleophilic catalyst, not just a base. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by the alcohol or amine, even if they are sterically hindered.[12][13][14]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

}

Caption: Simplified mechanism of DMAP-catalyzed acylation.
Catalyst/Base Selection for Esterification & Amidation
ReagentClassPrimary Role & Rationale
Triethylamine (TEA) Non-nucleophilic BaseActs as an acid scavenger to neutralize HCl. It does not participate in the acyl transfer itself. Suitable for reactions with unhindered, reactive nucleophiles.
Pyridine Nucleophilic Base/CatalystCan act as both a base and a mild nucleophilic catalyst. Less effective than DMAP but can be used as a solvent/base for simple acylations.[15]
DMAP Nucleophilic CatalystForms a highly reactive intermediate, dramatically accelerating acylation, especially for sterically hindered or poorly nucleophilic substrates.[12][15] Used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like TEA.

Expert Tip: For extremely hindered couplings where even DMAP is insufficient, consider converting the 2-methoxybenzoyl chloride to the corresponding acyl fluoride in situ. Acyl fluorides are highly reactive and less sterically demanding, which can facilitate difficult amide bond formations.[16]

Issue 3: Formation of 2-Methoxybenzoic Acid as a Byproduct

This indicates hydrolysis of the starting material.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Acyl chlorides react readily with water.[17][18][19]

  • Reagent Quality: Use freshly opened bottles of solvents and amines. Amines, especially, can absorb significant amounts of water from the air.

  • Procedure: Add the 2-methoxybenzoyl chloride dropwise to the mixture of the nucleophile and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[5][20]

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Esterification

This protocol is a general guideline and may require optimization.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), anhydrous dichloromethane (DCM), and triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add DMAP (0.05 - 0.1 eq.).

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the cooled, stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. INNO PHARMCHEM. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. INNO PHARMCHEM. [Link]

  • Saldaña, M. (2015). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. Ataman Kimya. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis. INNO PHARMCHEM. [Link]

  • Shree Sulphurics Pvt. Ltd. (n.d.). 2-Methoxy Benzoyl Chloride. Shree Sulphurics. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. The Organic Chemistry Channel. [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Chemguide. [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole. ResearchGate. [Link]

  • Synfacts. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Thieme. [Link]

Sources

Technical Support Center: Work-up Procedure for 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2-MBC-WORKUP-001 Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

You are likely accessing this guide because you are observing persistent impurities (specifically 2-methoxybenzoic acid) or emulsion formation during the work-up of a reaction involving 2-Methoxybenzoyl chloride (2-MBC).[1]

The Core Challenge: Unlike simple benzoyl chloride, the 2-methoxy group introduces two specific complications:

  • Electronic Effect: The methoxy group is an Electron Donating Group (EDG) via resonance, reducing the electrophilicity of the carbonyl carbon. This often requires forcing conditions (higher temp/catalysts like DMAP) which can increase side reactions.

  • Solubility Profile: The hydrolysis byproduct, 2-methoxybenzoic acid (pKa ~4.09) , has distinct solubility characteristics due to potential intramolecular hydrogen bonding (between the carboxylic acid and the ortho-methoxy oxygen), making it "stickier" in organic layers than unsubstituted benzoic acid.

Standard Operating Procedure (SOP)

Objective: Isolate the target amide/ester while quantitatively removing unreacted 2-MBC and the hydrolyzed 2-methoxybenzoic acid byproduct.

Reagents Required[1][2][3][4][5][6][7]
  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) or 3M NaOH (if product is base-stable).
    
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc separates faster from aqueous layers.[1]

  • Wash Solutions: 1M HCl (for amine removal), Brine (sat.[1] NaCl).

The Protocol[2][8][9][10][11]
StepActionTechnical Rationale (The "Why")
1. Quench Cool reaction to 0°C. Add sat.[1][2]

dropwise. Stir vigorously for 15-30 mins.
2-MBC hydrolyzes slower than benzoyl chloride.[1] Vigorous stirring increases surface area for the biphasic hydrolysis of excess reagent.
2.[1] Dilution Dilute with excess organic solvent (DCM or EtOAc).[1]Prevents oiling out of the product and lowers the density of the organic layer to ensure clean phase separation.
3. Acid Wash Wash organic layer with 1M HCl (2x).[1]Crucial: Removes unreacted amine bases (Pyridine, TEA) as water-soluble hydrochloride salts.
4.[1] Base Wash Wash organic layer with 1M NaOH or sat.[1]

(3x).
Converts the lipophilic 2-methoxybenzoic acid into the water-soluble sodium 2-methoxybenzoate salt.[1] See Troubleshooting if acid persists.
5. Dry Wash with Brine , dry over

, and filter.[1]
Removes residual water.[1] The ortho-methoxy group increases the hygroscopic nature of some derivatives.

Visualization: The Separation Logic

The following decision tree illustrates the chemical fate of the reaction components during the work-up.

WorkupLogic Start Crude Reaction Mixture (Product, 2-MBC, Amine Base, Solvent) Quench Step 1: Quench with Sat. NaHCO3 (Hydrolyzes 2-MBC -> 2-Methoxybenzoic Acid) Start->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 OrgLayer1 Organic Layer (Product, Amine, 2-Methoxybenzoic Acid) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Inorganic Salts) PhaseSep1->AqLayer1 AcidWash Step 2: Wash with 1M HCl OrgLayer1->AcidWash OrgLayer2 Organic Layer (Product, 2-Methoxybenzoic Acid) AcidWash->OrgLayer2 AqLayer2 Aqueous Layer (Amine-HCl Salts removed) AcidWash->AqLayer2 Amine Removal BaseWash Step 3: Wash with 1M NaOH or NaHCO3 OrgLayer2->BaseWash FinalOrg Final Organic Layer (Target Product) BaseWash->FinalOrg FinalAq Aqueous Layer (Sodium 2-methoxybenzoate removed) BaseWash->FinalAq Acid Byproduct Removal

Caption: Logical flow of impurity removal based on pKa manipulation. Yellow nodes indicate active intervention steps.

Troubleshooting & FAQs

Q1: I still see 2-Methoxybenzoic acid in my NMR after the base wash. Why?

Diagnosis: The ortho-methoxy group can form an intramolecular hydrogen bond with the carboxylic acid proton, stabilizing the neutral form and making it harder to deprotonate compared to standard benzoic acid. The Fix:

  • Increase pH: Switch from

    
     (pH ~8.5) to 1M NaOH  (pH ~14), provided your product is not base-sensitive (e.g., an ester).[1]
    
  • Back-Extraction: The acid might be partitioning back into the organic layer if the aqueous volume is too small. Use a larger volume of base solution (1:1 volume ratio).

Q2: My reaction turned into a thick emulsion.

Diagnosis: 2-Methoxy derivatives are anisole-like and highly lipophilic, often acting as surfactants when mixed with basic water.[1] The Fix:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength, forcing phase separation.

  • Filtration: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite®.

Q3: The reaction yield is lower than expected.

Diagnosis: 2-Methoxybenzoyl chloride is less reactive than benzoyl chloride.[1]

  • Mechanistic Insight: The resonance donation from the methoxy oxygen into the benzene ring increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. The Fix:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.

  • Temperature: If running at 0°C, allow the reaction to warm to Room Temperature (RT) or reflux gently.

Advanced Purification Data

If extraction fails to yield >95% purity, consult the following solvent systems for chromatography or recrystallization.

MethodSolvent SystemNotes
TLC / Column Hexane : EtOAc (3:1 to 1:[1]1)The 2-methoxy group adds polarity.[1] Product usually runs lower than expected compared to unsubstituted benzamides.
Recrystallization Ethanol / WaterDissolve in hot ethanol, add water until turbid, cool slowly.[1] Excellent for removing the acid byproduct.
Recrystallization TolueneGood for highly crystalline amide derivatives; the acid byproduct usually remains in the mother liquor.[1]

References

  • Reactivity & Hydrolysis: Queen, A. (1979).[3] The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone. Canadian Journal of Chemistry.[3][4] (Note: Describes the electronic effects of methoxy substituents on chloride solvolysis).

  • pKa Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid.

  • General Work-up Protocols: Nichols, L. (2022).[1] Acid-Base Extraction. Chemistry LibreTexts.

  • Synthesis Applications: Li, J., et al. (2012).[1] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances.

Sources

Technical Support Center: Analytical Monitoring of 2-Methoxybenzoyl Chloride

[2][3]

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Hydrolysis & Instability in 2-MBC Analysis[2][3]

Core Directive: The "Observer Effect" in Analysis

Senior Scientist Note: The fundamental challenge with 2-Methoxybenzoyl chloride (CAS: 21615-34-9) is that it is not a static analyte.[2][3] It is a moisture-sensitive electrophile.[1][2][3] If you attempt to analyze it directly using standard reverse-phase HPLC or wet solvents, you are not measuring the chloride; you are measuring its hydrolysis product, 2-methoxybenzoic acid .[1][3]

To generate valid data, you must decouple sampling from analysis .[1][2] We achieve this via the "Quench-and-Analyze" protocol.[2][3]

Module 1: Sample Preparation (The Quench)

The Golden Rule: Never inject the raw reaction mixture directly into an HPLC or GC without stabilization.[1][3]

Why Quenching is Non-Negotiable

2-MBC reacts with atmospheric moisture and nucleophilic solvents.[1][2][3]

  • Direct Injection Risks:

    • GC: Thermal decomposition generates HCl gas, stripping the column phase and corroding the filament.[1][3]

    • HPLC: Aqueous mobile phases hydrolyze the chloride on-column, resulting in broad, tailing peaks (the acid form) and retention time shifts.[1][3]

Protocol: The Methyl Ester Derivatization

This method converts unstable 2-MBC into stable methyl 2-methoxybenzoate .[2][3]

  • Prepare Quench Solution: Anhydrous Methanol (MeOH) with 1% Triethylamine (TEA).

    • Role of TEA: Scavenges the HCl byproduct, preventing acid-catalyzed degradation.[1][2][3]

  • Sampling: Take 50 µL of your reaction mixture.

  • Immediate Quench: Dispense immediately into 950 µL of the Quench Solution.

  • Agitate: Vortex for 10 seconds.

  • Result: 2-MBC is quantitatively converted to the methyl ester. 2-Methoxybenzoic acid (impurity) remains as the acid (or salt).[1][2][3]

Visualization: The Quench Workflow

QuenchWorkflowRxnReaction Mixture(Active 2-MBC)QuenchQuench Vial(MeOH + TEA)Rxn->Quench 50 µL AliquotDerivStable Derivative(Methyl Ester)Quench->Deriv Esterification(Fast)AcidImpurity(Benzoic Acid)Quench->Acid UnchangedAnalysisGC/HPLC AnalysisDeriv->Analysis QuantifiableAcid->Analysis Quantifiable

Caption: Figure 1. The "Quench-and-Analyze" workflow ensures that the reactive chloride is stabilized as a methyl ester before it enters the analytical instrument.[3]

Module 2: Chromatographic Method Development

Gas Chromatography (GC)

Challenge: HCl generation and thermal instability.[1][2][3] Solution: Analyze the methyl ester derivative (prepared in Module 1).

ParameterRecommendationRationale
Inlet Temp 250°CEnsure rapid volatilization of the ester.
Split Ratio 50:1 or higherPrevent column overload; esters are sharp.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)Non-polar phase separates the ester (lower polarity) from the acid.[1][3]
Liner Deactivated woolPrevents adsorption of any residual free acid.[1][2]
HPLC (High-Performance Liquid Chromatography)

Challenge: Hydrolysis in mobile phase. Solution: Reverse-Phase (RP) on the derivative.[1][2][3]

  • Mobile Phase A: Water + 0.1% H3PO4 (Keep pH ~2.5 to suppress ionization of the acid impurity).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Target Separation:

    • 2-Methoxybenzoic acid: Elutes early (polar).[1][2][3]

    • Methyl 2-methoxybenzoate (Surrogate for 2-MBC): Elutes later (non-polar).[1][2][3]

    • Product: Depends on your specific reaction.

Module 3: Spectroscopic Monitoring (In-Situ)

For real-time monitoring without quenching, use ReactIR or NMR, but be aware of the signals.[1]

Infrared Spectroscopy (ReactIR / FTIR)

The Carbonyl (C=O) stretch is your primary indicator.[1][2][3]

SpeciesWavenumber (cm⁻¹)Signal Character
2-Methoxybenzoyl chloride ~1780 - 1790 Sharp, high frequency (Inductive withdrawal of Cl).[2][3]
2-Methoxybenzoic acid ~1680 - 1700Broader, lower frequency (H-bonding).[2][3]
Product (e.g., Amide) ~1640 - 1660Distinct shift.[1][2]

Troubleshooting Tip: If the 1790 cm⁻¹ peak disappears but your product peak doesn't grow, you have moisture ingress (hydrolysis to acid).[1][3]

NMR Spectroscopy (¹H-NMR)

Solvent: Must use CDCl₃ (anhydrous) from a fresh ampoule. Old CDCl₃ contains DCl and D₂O, which hydrolyzes the sample.[1][2][3]

  • Diagnostic Signal: The Methoxy (-OCH₃) singlet.[1][2][3]

    • Chloride:[2][4][5] ~3.95 ppm[1][3]

    • Acid:[1][3][5][6][7] ~4.05 ppm (Downfield shift due to carboxylic acid influence).[1][2][3]

    • Note: Shifts are subtle; spiking with authentic material is recommended for confirmation.[1][2][3]

Troubleshooting & FAQs

Q1: I see "Ghost Peaks" in my GC chromatogram. What are they?

A: If you injected the chloride directly, these are likely thermal degradation products or column bleed caused by HCl stripping the stationary phase.[1][3]

  • Fix: Perform the methanol quench. If peaks persist, change the inlet liner; it may be contaminated with non-volatile acid salts.[1][3]

Q2: My HPLC peak area for the starting material decreases over time in the autosampler.

A: Your quench was insufficient, or the solvent contains water.[1][3]

  • Fix: Ensure you use Anhydrous Methanol and add Triethylamine (TEA) . The TEA neutralizes the HCl formed during derivatization, preventing acid-catalyzed hydrolysis reversal or ester hydrolysis.[1][3]

Q3: Can I use UV-Vis to monitor the reaction directly?

A: Risky.[1][2][3] The UV spectra of the chloride, acid, and methyl ester are nearly identical (dominated by the anisole ring).[1][3] You cannot easily deconvolute the kinetics without chromatographic separation.[1][2][3]

Q4: Why is the 2-methoxy compound less reactive than standard benzoyl chloride?

A: The Ortho-Effect .[1][2][3] The methoxy group at the 2-position provides:

  • Steric Hindrance: Blocks nucleophilic attack at the carbonyl carbon.[1][2][3]

  • Resonance Donation: The oxygen lone pair donates electron density into the ring, slightly stabilizing the carbonyl carbon and making it less electrophilic.[1][3]

  • Implication: Reactions may require longer times or higher temperatures than unsubstituted benzoyl chloride.[1][2][3]

Visualization: Reaction Pathways & Interference

PathwaysStart2-MethoxybenzoylChlorideProductTarget Product(Amide/Ester)Start->Product Desired PathwayImpurityImpurity:2-Methoxybenzoic AcidStart->Impurity Hydrolysis(Interference)WaterMoisture (H2O)Water->StartReagentTarget Nucleophile(Amine/Alcohol)Reagent->Start

Caption: Figure 2. Competitive pathways. Hydrolysis (Red) is the primary analytical interference, converting the active chloride into the unreactive acid.[1][3]

References

  • PubChem. 2-Methoxybenzoyl chloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Chemistry LibreTexts. Derivatization in Gas Chromatography. Available at: [Link][1][2][7][8][9][10][11][12]

Validation & Comparative

Beyond the Chloride: Advanced Acylation Strategies for 2-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Alternatives

2-Methoxybenzoyl chloride (o-Anisoyl chloride) has long been the workhorse for introducing the anisoyl group into pharmacophores. It is reactive, inexpensive, and well-understood. However, in modern drug development—particularly within late-stage functionalization and parallel medicinal chemistry (PMC)—its aggressive nature is often a liability.

The generation of stoichiometric HCl, moisture sensitivity, and lack of chemoselectivity can degrade sensitive scaffolds or lead to over-acylation. This guide objectively evaluates high-performance alternatives, providing experimental protocols and decision-making frameworks to optimize your acylation strategy.

Strategic Decision Framework

Selecting the correct acylating agent is not about "potency"; it is about fitness for purpose . Use the following logic flow to determine the optimal reagent for your specific substrate.

AcylationDecisionTree Start Substrate Class? Amine Primary/Secondary Amine Start->Amine Alcohol Alcohol/Phenol Start->Alcohol Aromatic Electron-Rich Aromatic Start->Aromatic Sensitivity Acid Sensitive? Amine->Sensitivity Scale Scale? Alcohol->Scale Agent_FC Zeolite/Triflate Catalysis Aromatic->Agent_FC Yes Yes Sensitivity->Yes Avoid HCl No No Sensitivity->No Discovery (<1g) Discovery (<1g) Scale->Discovery (<1g) Process (>100g) Process (>100g) Scale->Process (>100g) Agent_Cl Acid Chloride (Standard) Agent_MixAnh Mixed Anhydride (IBCF) Agent_CDI Acyl Imidazole (CDI) Agent_Active Active Ester (PFP/NHS) Yes->Agent_CDI No->Agent_Cl Discovery (<1g)->Agent_Active Process (>100g)->Agent_MixAnh

Figure 1: Decision matrix for selecting the optimal 2-methoxybenzoylation agent based on substrate stability and reaction scale.

Detailed Alternative Methodologies

Alternative A: The "Zero-Acid" Route (CDI Activation)

Best For: Acid-sensitive amines, one-pot synthesis, and avoiding filtration steps.

Carbonyldiimidazole (CDI) activates 2-methoxybenzoic acid by forming an acyl imidazole intermediate. This species is less reactive than the acid chloride but highly selective for amines over alcohols.

Mechanism of Action: The reaction proceeds through a "push-pull" mechanism where the imidazole moiety acts as a leaving group. Crucially, the byproduct is


 and imidazole (neutral), eliminating the need for amine scavengers like TEA or DIPEA.

CDIMechanism Step1 2-Methoxybenzoic Acid + CDI Inter Intermediate: Acyl Imidazole Step1->Inter - CO2 Byprod1 Byproducts: CO2 + Imidazole Inter->Byprod1 Product Final Amide Inter->Product + Amine - Imidazole

Figure 2: Mechanistic pathway of CDI-mediated acylation, highlighting the irreversible loss of CO2 as the driving force.

Experimental Protocol: CDI-Mediated Amidation

Self-Validation Check: Evolution of


 bubbles indicates successful activation.
  • Activation: In a flame-dried flask under

    
    , dissolve 2-methoxybenzoic acid  (1.0 equiv) in anhydrous THF (0.5 M).
    
  • Reagent Addition: Add CDI (1.1 equiv) in a single portion.

    • Observation: Vigorous effervescence (

      
      ) will occur immediately.
      
  • Incubation: Stir at Room Temperature (RT) for 45–60 minutes.

    • Checkpoint: The solution often turns from colorless to pale yellow. Bubbling must cease before proceeding.

  • Coupling: Add the target amine (1.0–1.2 equiv) directly to the reaction mixture.

  • Completion: Stir for 2–4 hours. Monitor by LC-MS (Target mass: M+135).

  • Workup: Dilute with EtOAc, wash with 10% citric acid (removes imidazole), saturated

    
    , and brine.
    
Alternative B: The "Process-Ready" Route (Mixed Anhydrides)

Best For: Scale-up (>10g), esterification of hindered alcohols, and cost reduction.

Using Isobutyl Chloroformate (IBCF) generates a mixed anhydride in situ. This method is faster than CDI and cheaper than HATU/EDC, making it ideal for larger batches.

Experimental Protocol: Mixed Anhydride Method

Self-Validation Check: Formation of a white precipitate (N-methylmorpholine hydrochloride) confirms anhydride generation.

  • Setup: Dissolve 2-methoxybenzoic acid (1.0 equiv) and N-methylmorpholine (NMM) (1.1 equiv) in anhydrous DCM or THF. Cool to -15°C (ice/salt bath).

    • Note: Temperature control is critical to prevent disproportionation to the symmetric anhydride.

  • Activation: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 equiv). Maintain temp < -10°C.

  • Incubation: Stir for 15 minutes. A white precipitate will form.

  • Coupling: Add the nucleophile (amine or alcohol) dissolved in minimal solvent.

  • Warming: Allow to warm to RT over 1 hour.

  • Workup: Standard aqueous extraction.

Alternative C: The "Stable-Active" Route (PFP Esters)

Best For: Bioconjugation, storage, and parallel synthesis libraries.

Pentafluorophenyl (PFP) esters of 2-methoxybenzoic acid are stable solids that can be stored for months but react selectively with amines in the presence of alcohols or water.

Preparation: React 2-methoxybenzoyl chloride with pentafluorophenol (1.0 equiv) and pyridine (1.0 equiv) in DCM. Crystallize from hexane. Usage: Add PFP-ester to amine in DMF/DMSO; reaction is usually complete in <30 mins.

Comparative Performance Analysis

The following data aggregates typical performance metrics for the acylation of a secondary amine (e.g., morpholine) with 2-methoxybenzoic acid derivatives.

FeatureAcid Chloride (Standard)CDI Activation (Alt A)Mixed Anhydride (Alt B)PFP Active Ester (Alt C)
Reactivity High (Aggressive)ModerateHighModerate (Selective)
By-products HCl,

Imidazole,


, Isobutanol, Salt
Pentafluorophenol
Atom Economy Poor (if made in situ)HighModerateLow (High mass leaving group)
Moisture Sensitivity HighModerateHighLow (Shelf Stable)
Typical Yield 85-95%80-90%90-98%>95%
Green Score Low (Corrosive/Volatile)High (Benign waste)ModerateModerate

Troubleshooting & Expert Tips

  • Steric Hindrance: The 2-methoxy group provides steric bulk near the carbonyl. For extremely hindered amines, the Acid Chloride method with heating or Mixed Anhydride is preferred over CDI.

  • Regioselectivity: If your substrate has both a hydroxyl and an amine, use the PFP Ester or CDI method. The Acid Chloride will acylate both indiscriminately.

  • Purification:

    • Acid Chloride:[1][2][3][4] Requires removal of excess hydrolysate (acid).

    • CDI:[5] Imidazole is water-soluble and easily washed away with dilute acid.

    • Mixed Anhydride: Isobutanol byproduct is volatile but may require vacuum drying.

References

  • BenchChem Technical Support. (2025).[6][7][8][9][10] Synthesis of 2-Methoxybenzoyl Chloride: An In-depth Technical Guide. Retrieved from 7

  • ResearchGate. (2019). Discussion on Acyl Chloride Formation and Alternatives. Retrieved from 2

  • Frontiers in Chemistry. (2018). Acylation of Anisole With Benzoyl Chloride Over Zeolite Catalysts. Retrieved from 11

  • TCI Chemicals. Synthetic Methods Using Aromatic Carboxylic Anhydrides. Retrieved from 12

  • ACS Omega. (2022). Facile Synthetic Method for Anhydride from Carboxylic Acid. Retrieved from 13[14]

Sources

2-Methoxybenzoyl chloride derivatization compared to dansyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 2-Methoxybenzoyl Chloride vs. Dansyl Chloride Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules from complex biological matrices is a persistent challenge. Many analytes, such as amino acids, biogenic amines, and neurotransmitters, possess physicochemical properties—namely high polarity and the lack of a strong chromophore or fluorophore—that make them difficult to analyze directly using common techniques like reversed-phase liquid chromatography coupled with UV or mass spectrometry detectors.

Chemical derivatization offers a powerful solution by covalently modifying the analyte to impart more favorable characteristics. This guide provides a comprehensive comparison of two acylating derivatization agents: the classic, fluorescence-imparting Dansyl Chloride and the hydrophobicity-enhancing 2-Methoxybenzoyl Chloride . We will delve into their reaction mechanisms, compare their performance based on experimental data, provide detailed protocols, and offer expert guidance on selecting the appropriate reagent for your analytical goals.

Part 1: The Reagents - A Physicochemical and Mechanistic Overview

The choice of a derivatization reagent is fundamentally dictated by its chemical reactivity and the properties it confers upon the analyte. Both 2-Methoxybenzoyl chloride and Dansyl chloride are acyl chlorides that react with nucleophiles, but their core structures lead to vastly different analytical outcomes.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride (Dns-Cl) is a renowned derivatizing agent widely used to label primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.[1] Its utility stems from the introduction of the "dansyl" group, a highly fluorescent naphthalene-based moiety.

Mechanism of Action: The derivatization reaction is a nucleophilic substitution.[1] The process is performed under alkaline conditions (typically pH 9-10.5) to ensure the deprotonation of the target functional group (e.g., an amine), thereby increasing its nucleophilicity.[1] The empowered nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide or sulfonate ester bond.[1][2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte (R-NH₂) Conditions Alkaline pH (9-10.5) Deprotonation of Amine Analyte->Conditions Increases Nucleophilicity Derivative Dansylated Derivative (Dns-NH-R) Stable & Fluorescent Analyte->Derivative Nucleophilic Attack DansylCl Dansyl Chloride (Dns-Cl) DansylCl->Derivative HCl HCl Derivative->HCl +

Caption: Dansyl Chloride Derivatization Mechanism.

The resulting dansylated derivatives are not only stable but exhibit strong fluorescence, with excitation maxima around 330-340 nm and emission maxima in the 500-560 nm range, enabling highly sensitive detection.[1]

2-Methoxybenzoyl Chloride

2-Methoxybenzoyl chloride is a derivative of benzoyl chloride. While less ubiquitous in analytical derivatization literature than dansyl chloride, its chemistry follows the well-established principles of benzoylation (the Schotten-Baumann reaction).[3] It is expected to react with the same functional groups as benzoyl chloride: primary and secondary amines, phenols, and some alcohols.[3][4]

Mechanism of Action: Similar to dansylation, the reaction is a nucleophilic acyl substitution.[4] Under basic conditions, a nucleophilic amine or phenol attacks the electrophilic carbonyl carbon of the 2-methoxybenzoyl chloride. The chloride ion is subsequently eliminated, forming a highly stable amide or ester bond and generating hydrochloric acid, which is neutralized by the base in the reaction buffer.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte (R-NH₂) Conditions Alkaline pH (e.g., Sodium Carbonate) Analyte->Conditions Derivative Derivatized Analyte (Benzamide) Hydrophobic & Stable Analyte->Derivative Nucleophilic Acyl Substitution MethoxybenzoylCl 2-Methoxybenzoyl Chloride MethoxybenzoylCl->Derivative HCl HCl Derivative->HCl +

Caption: 2-Methoxybenzoyl Chloride Derivatization Mechanism.

The primary purpose of benzoylation is not to add a fluorescent tag, but to increase the hydrophobicity and molecular weight of polar analytes.[3][5] This significantly improves their retention on reversed-phase HPLC columns and enhances their ionization efficiency in mass spectrometry, ultimately boosting signal intensity.[3]

Part 2: Performance Comparison - A Data-Driven Analysis

The choice between these two reagents hinges on the specific requirements of the assay, including the available instrumentation, the desired sensitivity, and the nature of the analytes.

FeatureDansyl Chloride2-Methoxybenzoyl Chloride (inferred from Benzoyl Chloride)Rationale & Causality
Primary Application High-sensitivity detection via fluorescence; improved LC-MS signal.[1][6]Improved reversed-phase chromatography and LC-MS signal enhancement.[3][5]Dansyl group is a fluorophore; benzoyl group adds hydrophobicity.
Target Analytes Primary/secondary amines, phenols, imidazoles.[1]Primary/secondary amines, phenols, some alcohols.[3]Sulfonyl chloride (Dansyl) and acyl chloride (Benzoyl) both react readily with strong nucleophiles like amines and phenoxides.
Optimal Detection HPLC with Fluorescence Detector (FLD), LC-MS.[1][7]HPLC with UV Detector, LC-MS/MS.[8][9]Dansyl derivatives are highly fluorescent. Benzoyl derivatives add a UV chromophore and increase MS ionization efficiency.
Reaction Speed Moderate (e.g., 30-60 min at elevated temp).[6][10]Very Fast (e.g., < 5 min at room temp).[3]Benzoylation via the Schotten-Baumann reaction is known to be a rapid and efficient process.[3]
Derivative Stability Very high; stable for batch injections.[8][11]High; stable for months when stored frozen.[3]The resulting sulfonamide (from Dansyl-Cl) and amide (from Benzoyl-Cl) bonds are chemically robust.
Sensitivity (LOD) Low ng/mL to pg/mL with FLD.[7]Sub-nanomolar (nM) with LC-MS/MS.[9]Fluorescence is an inherently sensitive detection method. Benzoylation can increase MS signal by over 100-fold.[3]
Isotope Standard Commercially available (e.g., ¹³C₂-Dansyl chloride).[12]Commercially available for parent compound (e.g., ¹³C₆-Benzoyl chloride).[3]Isotope-labeled standards are crucial for accurate quantification by compensating for matrix effects and ionization variability in MS.
Key Performance Insights:
  • Sensitivity: For assays relying on HPLC with optical detectors, Dansyl chloride is the superior choice due to the high quantum yield of its derivatives, enabling fluorescence detection at very low concentrations.[13][14] For LC-MS applications, both reagents significantly enhance signal, but the effect of benzoylation on improving ionization efficiency for certain polar molecules can be profound.[3]

  • Stability: A comparative study on biogenic amines found that while both dansyl and benzoyl derivatives were suitable for analysis, the dansyl derivatives were more stable for batch injections without needing refrigeration, offering a logistical advantage.[8]

  • Throughput: The rapid reaction time of benzoyl chloride derivatives (<5 minutes) makes them highly suitable for high-throughput metabolomics workflows where sample preparation time is a critical bottleneck.[3][15]

Part 3: Practical Application - Experimental Protocols

Trustworthy and reproducible data begins with a robust protocol. The following sections provide detailed, self-validating methodologies for using each reagent.

General Experimental Workflow

The overall process for both derivatization strategies is similar, involving sample preparation, the chemical reaction, quenching, and analysis.

Caption: General workflow for pre-column derivatization.
Protocol 1: Derivatization of Amino Acids with Dansyl Chloride for HPLC-FLD Analysis

This protocol is adapted from established methods for amino acid analysis in biological fluids.[1][6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean microcentrifuge tube.
  • Causality: Acetonitrile is a common organic solvent used to denature and precipitate proteins, effectively cleaning the sample matrix and preventing interference with the derivatization reaction and chromatographic column.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of 100 mM sodium carbonate buffer (pH 9.5-10.0).[1]
  • Add 100 µL of freshly prepared Dansyl chloride solution (e.g., 5 mg/mL in acetonitrile).[6] The reagent should be protected from light.
  • Vortex the mixture for 30 seconds.
  • Incubate at 60°C for 45 minutes in a heating block.[10][16]
  • Causality: The alkaline buffer deprotonates the amino groups, making them nucleophilic.[1] The excess of Dansyl chloride ensures the reaction proceeds to completion. Incubation at an elevated temperature accelerates the reaction rate.

3. Quenching:

  • After incubation, cool the mixture to room temperature.
  • Add 20 µL of a quenching solution, such as 10% aqueous ammonium hydroxide[6] or 2% formic acid[1], to consume the excess Dansyl chloride.
  • Vortex for 30 seconds.
  • Causality: Quenching is critical to stop the reaction and prevent the derivatization of other components or degradation of the derivatives. It also prevents excess reagent from interfering with the chromatography.

4. Final Preparation for Analysis:

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
  • Analyze using a reversed-phase HPLC system with a fluorescence detector (e.g., Excitation: 330 nm, Emission: 530 nm).[1]
Protocol 2: Derivatization of Biogenic Amines with 2-Methoxybenzoyl Chloride for LC-MS Analysis

This protocol is a representative method based on established procedures for benzoyl chloride derivatization.[3][15]

1. Sample Preparation:

  • To 50 µL of sample (e.g., tissue homogenate supernatant, serum), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., commercially available ¹³C₆-benzoylated amine mix or a single isotope-labeled analogue).
  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer 50 µL of the clear supernatant to a new tube for derivatization.

2. Derivatization:

  • Add 25 µL of 100 mM sodium carbonate to the supernatant to adjust the pH.
  • Add 25 µL of 2% (v/v) 2-Methoxybenzoyl chloride in acetonitrile.
  • Vortex immediately for 1 minute at room temperature.
  • Causality: The reaction is extremely fast. Immediate and thorough mixing is essential to ensure uniform derivatization before the reagent begins to hydrolyze. Sodium carbonate provides the necessary basic environment for the Schotten-Baumann reaction.[3]

3. Quenching and Stabilization:

  • Add 50 µL of 1% formic acid in water to quench the reaction and neutralize the excess base.
  • Vortex briefly.
  • Causality: The addition of acid stops the reaction by protonating any remaining amines and neutralizing the base, which also stabilizes the derivatives for storage and analysis.

4. Final Preparation for Analysis:

  • Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.
  • Transfer the supernatant to an LC-MS vial.
  • Analyze using a reversed-phase LC-MS/MS system in positive electrospray ionization (ESI+) mode.

Part 4: Choosing the Right Reagent - A Scientist's Guide

  • Choose Dansyl Chloride when:

    • The primary analytical instrument is an HPLC with a fluorescence detector (FLD) . The high fluorescence of the dansyl tag provides exceptional sensitivity that is often unmatched by UV detection.[1][7]

    • Analyzing a broad range of biogenic amines and amino acids where established, validated methods are preferred.[17][18]

    • Batch stability is a concern. Dansylated derivatives have proven to be very stable during long analytical runs without requiring refrigeration of the autosampler.[8]

  • Choose 2-Methoxybenzoyl Chloride when:

    • The primary analytical instrument is an LC-MS/MS system . The goal is to improve the retention of highly polar analytes on reversed-phase columns and significantly boost ionization efficiency.[3][5]

    • High-throughput is a necessity. The extremely rapid, room-temperature reaction is ideal for metabolomics and other large-scale studies.[3]

    • A simple, robust, and cost-effective method is needed to make polar analytes "MS-friendly" without requiring specialized chromatographic techniques like HILIC or ion-pairing.[3][6]

Conclusion

Both Dansyl chloride and 2-Methoxybenzoyl chloride are effective derivatization agents that address common challenges in the analysis of polar small molecules. Dansyl chloride remains the gold standard for high-sensitivity analysis using fluorescence detection, offering robust and stable derivatives. 2-Methoxybenzoyl chloride, as part of the benzoyl chloride family, serves as a powerful tool for modern LC-MS-based workflows, providing rapid derivatization that dramatically improves chromatographic behavior and mass spectrometric response. The optimal choice is not one of universal superiority, but one of strategic selection based on the analytical instrumentation available, the specific analytes of interest, and the overall goals of the research.

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Thangaraj, A., Bhardwaj, V., & Sahoo, S. K. (2019). A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(II) and cysteine. RSC Advances.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Wang, G., Li, W., & Li, H. (n.d.). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry.
  • Various Authors. (n.d.). dansyl derived amino: Topics by Science.gov.
  • Patel, A. B., et al. (n.d.). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis.
  • BenchChem. (2025).
  • Yuan, T. F., et al. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods.
  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride.
  • Song, Y., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • Li, D., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • Reid, D. D., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
  • BenchChem. (2025). A Comparative Guide to Derivatizing Agents for LC-MS: Benzoyl Chloride vs.

Sources

A Comparative Guide to the NMR Characterization of 2-Methoxybenzoyl Chloride and Its Primary Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxybenzoyl chloride is a pivotal reagent in organic synthesis, valued for its role as a building block in pharmaceuticals and fine chemicals.[1] Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-methoxybenzoyl chloride against two of its most common derivatives: an N-substituted amide (N-benzyl-2-methoxybenzamide) and an ester (methyl 2-methoxybenzoate). By presenting detailed experimental protocols, comparative spectral data, and mechanistic insights, this document serves as a practical resource for researchers engaged in reaction monitoring, structural elucidation, and purity assessment.

Spectroscopic Profile of the Starting Material: 2-Methoxybenzoyl Chloride

2-Methoxybenzoyl chloride (also known as o-anisoyl chloride) is a colorless to light yellow liquid.[3] Its structure features a benzene ring substituted with a methoxy group (-OCH₃) and a highly reactive acyl chloride group (-COCl) at the ortho positions. The NMR spectrum of this starting material is the baseline against which all reaction products are compared.

¹H NMR: The proton NMR spectrum is characterized by two key regions:

  • Aromatic Region (approx. 7.0-8.0 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

  • Methoxy Region (approx. 3.9 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR: The carbon spectrum provides a precise fingerprint of the molecule's carbon framework.

  • Carbonyl Carbon (approx. 165-170 ppm): The acyl chloride carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons. The carbon attached to the methoxy group (C2) will be the most shielded in this region.

  • Methoxy Carbon (approx. 56 ppm): A single peak corresponding to the methyl carbon of the ether group.

The Chemistry of Transformation: Nucleophilic Acyl Substitution

The primary reaction pathway for 2-methoxybenzoyl chloride involves nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is attacked by a nucleophile (such as an amine or an alcohol), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.[2] This guide will compare the products from two such common transformations.

Comparative Analysis: Amidation vs. Esterification

To illustrate the utility of NMR in tracking these reactions, we will compare the starting material to the products of its reaction with benzylamine (forming an amide) and methanol (forming an ester).

Case Study 1: Amidation with Benzylamine

The reaction with a primary amine like benzylamine yields an N-substituted amide, N-benzyl-2-methoxybenzamide. This reaction is often performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct.[4]

The formation of the amide bond introduces several new structural features that are clearly resolved by NMR.

  • Appearance of Amide N-H Proton: A new, often broad, singlet appears in the ¹H NMR spectrum (typically 6.5-8.5 ppm), corresponding to the amide proton. Its chemical shift can be concentration and solvent-dependent.

  • Appearance of Benzylic Protons: A characteristic doublet appears around 4.6 ppm, integrating to 2H.[5] This signal corresponds to the methylene (-CH₂-) protons of the benzyl group, which are coupled to the amide N-H proton.

  • Expanded Aromatic Region: The spectrum now contains signals from both the 2-methoxybenzoyl and the benzyl aromatic rings, leading to a more complex pattern typically integrating to 9 protons.

  • Upfield Shift of Carbonyl Carbon: In the ¹³C NMR spectrum, the carbonyl carbon of the amide (~167 ppm) is typically found slightly upfield compared to the acyl chloride carbonyl, reflecting the change in the electronic environment from a Cl to a N atom.[6]

Case Study 2: Esterification with Methanol

The reaction with an alcohol, such as methanol, proceeds readily to form the corresponding ester, methyl 2-methoxybenzoate.[7]

Ester formation results in distinct and easily identifiable changes in the NMR spectrum.

  • Appearance of Ester Methyl Protons: A new sharp singlet appears in the ¹H NMR spectrum around 3.9 ppm, integrating to 3H.[8] This signal corresponds to the protons of the newly formed methyl ester group (-COOCH₃). This signal may overlap with the existing methoxy singlet from the anisole moiety.

  • Shift in Aromatic Protons: The chemical shifts of the adjacent aromatic protons are altered due to the new electronic environment of the ester group compared to the acyl chloride. For instance, the proton ortho to the carbonyl (H6) is observed as a doublet of doublets around 7.80 ppm.[8]

  • Upfield Shift of Carbonyl Carbon: Similar to amidation, the ester carbonyl carbon (~167 ppm) in the ¹³C NMR spectrum appears upfield relative to the starting acyl chloride's carbonyl carbon.

  • Appearance of Ester Methoxy Carbon: A new signal for the ester's methyl carbon appears around 52 ppm in the ¹³C NMR spectrum.

Data Summary and Comparison

The following tables summarize the key diagnostic NMR chemical shifts (δ in ppm) for 2-methoxybenzoyl chloride and its amide and ester derivatives.

Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)

Proton Assignment 2-Methoxybenzoyl Chloride N-Benzyl-2-methoxybenzamide Methyl 2-methoxybenzoate Key Diagnostic Feature
Ar-H ~7.0 - 8.0 (m, 4H) ~6.9 - 8.2 (m, 9H) ~6.9 - 7.8 (m, 4H) Change in pattern and integration
Ar-OCH₃ ~3.9 (s, 3H) ~3.9 (s, 3H) ~3.90 (s, 3H)[8] Generally consistent shift
N-H N/A ~6.5 - 8.5 (br s, 1H) N/A Appearance of a broad singlet
N-CH₂ -Ph N/A ~4.6 (d, 2H) N/A Appearance of a doublet

| C(=O)OCH₃ | N/A | N/A | ~3.91 (s, 3H)[8] | Appearance of a new singlet |

Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)

Carbon Assignment 2-Methoxybenzoyl Chloride N-Benzyl-2-methoxybenzamide Methyl 2-methoxybenzoate Key Diagnostic Feature
C =O ~166 ~167 ~167 Upfield shift from starting material
C -Cl / C -N / C -O ~130 ~134 ~120 Significant shift of the ipso-carbon
Ar-C ~112 - 158 ~112 - 160 ~112 - 158 General aromatic region
Ar-OCH₃ ~56 ~56 ~56 Consistent shift
N-CH₂ -Ph N/A ~44 N/A Appearance of a new signal

| C(=O)OCH₃ | N/A | N/A | ~52 | Appearance of a new signal |

Experimental Protocols

These protocols are intended for informational purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of N-Benzyl-2-methoxybenzamide
  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure.

Protocol 2: Synthesis of Methyl 2-methoxybenzoate
  • In a round-bottom flask, dissolve 2-methoxybenzoyl chloride (1.0 eq) in an excess of anhydrous methanol, which acts as both reactant and solvent.

  • Optionally, a non-nucleophilic base like pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a solvent like diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude ester can be purified by distillation or column chromatography if necessary.

  • Acquire ¹H and ¹³C NMR spectra to validate the structure.

Visualization of Workflows

The following diagrams illustrate the generalized reaction pathway and the key comparative regions in the resulting ¹H NMR spectra.

G cluster_start Starting Material cluster_reagents Nucleophiles cluster_products Products start 2-Methoxybenzoyl Chloride amine Amine (e.g., Benzylamine) start->amine Amidation alcohol Alcohol (e.g., Methanol) start->alcohol Esterification amide N-Substituted Amide amine->amide ester Ester alcohol->ester

Caption: Generalized workflow for the reaction of 2-Methoxybenzoyl chloride.

Caption: Key diagnostic regions in the ¹H NMR spectra for comparison.

Conclusion

NMR spectroscopy is an indispensable tool for characterizing the products of reactions involving 2-methoxybenzoyl chloride. The conversion to amides or esters results in unambiguous and predictable changes in both ¹H and ¹³C NMR spectra. Key diagnostic signals, such as the appearance of N-H and benzylic protons in amides, or the emergence of a new ester methyl signal, provide conclusive evidence of successful transformation. This guide demonstrates that a comparative NMR analysis is a rapid, reliable, and data-rich method for confirming reaction outcomes and ensuring product purity in synthetic workflows.

References

  • ResearchGate. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available at: [Link]

  • ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

  • Shree Sulphurics. 2-Methoxy Benzoyl Chloride | 21615-34-9. Available at: [Link]

  • Arkivoc. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • PubChem. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. Available at: [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • The Automated Topology Builder (ATB) and Repository. N-Benzyl-2-methoxybenzamide. Available at: [Link]

  • PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. Available at: [Link]

  • UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Available at: [Link]

  • Reddit. 2-aminobenzoyl chloride IR. Available at: [Link]

  • Google Patents. CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). Available at: [Link]

  • Reddit. Hey can anybody help me with this reaction please?. Available at: [Link]

  • PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. Available at: [Link]

  • PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-. Available at: [Link]

  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution. Available at: [Link]

  • Chegg.com. (2020). Solved Is this compound benzoic acid, 2-methoxybenzoic acid, | Chegg.com. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Protecting Groups: Benchmarking 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be introduced in high yield, remain robust under a variety of reaction conditions, and be cleaved selectively in high yield when its protective role is complete. This guide provides an in-depth technical comparison of the 2-Methoxybenzoyl (2-MeOBz) group with other commonly employed protecting groups for amines and alcohols, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Benzoyl (Bz), and Tosyl (Ts). Our analysis is grounded in experimental data to provide a clear, objective benchmark for researchers navigating the complex landscape of chemical synthesis.

The Strategic Importance of Protecting Groups

Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations during a synthetic sequence. The concept of "orthogonal protection" is paramount, allowing for the selective removal of one protecting group in the presence of others, enabling complex and elegant synthetic strategies.[1][2] The choice of a protecting group is therefore not a matter of convenience but a strategic decision that profoundly impacts the efficiency and overall yield of a synthetic route.

Introduction to 2-Methoxybenzoyl Chloride and its Contemporaries

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an acylating agent used to introduce the 2-Methoxybenzoyl protecting group. Its performance will be evaluated against a backdrop of well-established protecting groups, each with its own characteristic set of introduction and cleavage conditions.

The Contenders:

  • tert-Butoxycarbonyl (Boc): A widely used carbamate for protecting amines, known for its stability in basic conditions and facile removal with acid.[3][4]

  • Carboxybenzyl (Cbz): Another carbamate protecting group for amines, prized for its stability and removal by catalytic hydrogenolysis.[5]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile carbamate, a cornerstone of solid-phase peptide synthesis due to its mild cleavage conditions.

  • Benzoyl (Bz): A robust acyl protecting group for alcohols and amines, typically requiring harsh basic or acidic conditions for removal.[1]

  • Tosyl (Ts): A sulfonyl protecting group for amines and alcohols, known for its exceptional stability and requiring strong reducing or acidic conditions for cleavage.[6]

Comparative Analysis: A Data-Driven Approach

The selection of a protecting group is often a trade-off between stability and ease of cleavage. The following sections provide a comparative analysis based on typical reaction conditions and yields, offering a quantitative basis for decision-making.

Protection of Amines

The protection of primary and secondary amines is a frequent necessity in organic synthesis. The table below summarizes typical conditions and yields for the introduction of the 2-MeOBz group and its counterparts.

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
2-MeOBz 2-Methoxybenzoyl chloridePyridine or Et₃NDCM or THF0 to rt1-4>90 (estimated)
Boc (Boc)₂OEt₃N or DMAPTHF or DCMrt2-18>90[7]
Cbz Cbz-ClNaHCO₃ or Et₃NDioxane/H₂O or DCM0 to rt2-4>90
Fmoc Fmoc-ClNaHCO₃ or PyridineDioxane/H₂O or DCM0 to rt1-3>90
Tosyl Ts-ClPyridineDCM0 to rt12-24>85[7]

Note: "rt" denotes room temperature.

The 2-MeOBz group can be introduced under standard Schotten-Baumann or similar conditions, offering high yields comparable to other common protecting groups.

Protection of Alcohols and Phenols

The protection of hydroxyl groups is equally critical. The following table outlines the conditions for the protection of alcohols and phenols.

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
2-MeOBz 2-Methoxybenzoyl chloridePyridineDCM0 to rt2-6>90 (estimated)
Benzoyl Benzoyl chloridePyridineDCM0 to rt2-6>90
Tosyl Ts-ClPyridineDCM0 to rt4-12>90[7]

Acylating agents like 2-Methoxybenzoyl chloride and benzoyl chloride are effective for protecting both alcohols and phenols, typically affording high yields.

Deprotection Strategies: Unmasking the Functional Group

The true utility of a protecting group lies in its selective and high-yielding removal. The following sections detail the cleavage conditions for the 2-MeOBz group and its counterparts.

Cleavage of Amine Protecting Groups

The diverse nature of amine protecting groups allows for a range of deprotection strategies, a key aspect of orthogonal synthesis.

Protecting GroupReagents and ConditionsByproducts
2-MeOBz 1. NaOH or KOH, H₂O/MeOH, reflux2. LiAlH₄, THF, reflux1. 2-Methoxybenzoic acid2. 2-Methoxybenzyl alcohol
Boc TFA in DCM, rt, 1-2 h or 3 M HCl in EtOAc, rt, 30 minIsobutylene, CO₂[7]
Cbz H₂, 10% Pd/C, MeOH or EtOH, rtToluene, CO₂[8]
Fmoc 20% Piperidine in DMF, rtDibenzofulvene-piperidine adduct
Tosyl Na/NH₃(l) or SmI₂, rtToluene

The 2-MeOBz group, being an amide, typically requires harsh conditions for cleavage, such as strong base or a powerful reducing agent like lithium aluminum hydride. This contrasts with the milder conditions used for Boc, Cbz, and Fmoc groups.

Cleavage of Alcohol and Phenol Protecting Groups

The cleavage of ester-based protecting groups for hydroxyl functions also varies significantly in terms of required conditions.

Protecting GroupReagents and ConditionsByproduct
2-MeOBz 1. NaOH or KOH, H₂O/MeOH, reflux2. Photochemical (UV light, electron donor)[9]1. 2-Methoxybenzoic acid2. 2-Methoxybenzoic acid
Benzoyl NaOH or KOH, H₂O/MeOH, refluxBenzoic acid
Tosyl Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃)p-Toluenesulfonic acid

Similar to its amide counterpart, the 2-methoxybenzoyl ester requires strong basic conditions for hydrolysis. Notably, a photochemical deprotection method offers a milder, orthogonal cleavage strategy for the 2-MeOBz group from alcohols.[9]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the introduction and cleavage of the 2-Methoxybenzoyl group are provided below.

Protocol 1: Protection of a Primary Amine with 2-Methoxybenzoyl Chloride

Materials:

  • Primary amine (1.0 equiv)

  • 2-Methoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Add triethylamine and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 2-Methoxybenzoyl chloride in anhydrous DCM.

  • Add the 2-Methoxybenzoyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Protection of a Primary Alcohol with 2-Methoxybenzoyl Chloride

Materials:

  • Primary alcohol (1.0 equiv)

  • 2-Methoxybenzoyl chloride (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C, add pyridine.

  • Slowly add 2-Methoxybenzoyl chloride and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired 2-methoxybenzoyl ester.

Protocol 3: Deprotection of a 2-Methoxybenzoyl Amide (Hydrolysis)

Materials:

  • 2-Methoxybenzoyl protected amine

  • 10% Aqueous Sodium Hydroxide

  • Methanol or Ethanol

  • Appropriate extraction solvent

Procedure:

  • Dissolve the 2-Methoxybenzoyl protected amine in methanol or ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of a 2-Methoxybenzoyl Ester (Photochemical)

This protocol is adapted from the work of Murphy and co-workers.[9]

Materials:

  • 2-Methoxybenzoyl protected alcohol

  • Acetonitrile (MeCN)

  • Organic electron-donor (e.g., 10-methylphenothiazine, 1.1 equivalents)

  • UV photoreactor

Procedure:

  • Dissolve the 2-Methoxybenzoyl protected alcohol and the electron-donor in acetonitrile in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution in the UV photoreactor, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the deprotected alcohol.

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_product Product Substrate (Amine/Alcohol) Substrate (Amine/Alcohol) Reaction Vessel Solvent, Base 0°C to rt Substrate (Amine/Alcohol)->Reaction Vessel Protecting Reagent (e.g., 2-MeOBz-Cl) Protecting Reagent (e.g., 2-MeOBz-Cl) Protecting Reagent (e.g., 2-MeOBz-Cl)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Protected Substrate Protected Substrate Purification (Chromatography)->Protected Substrate

Caption: General workflow for the introduction of a protecting group.

Deprotection_Mechanism Protected_Amine R-NH-C(=O)-Ar(OMe) Intermediate [R-NH-C(O⁻)(OH)-Ar(OMe)] Protected_Amine->Intermediate + OH⁻ Base OH⁻ Base->Intermediate Deprotonated_Amine R-NH₂ Intermediate->Deprotonated_Amine C-N bond cleavage Carboxylate ⁻O-C(=O)-Ar(OMe) Intermediate->Carboxylate

Caption: Simplified mechanism of base-mediated amide cleavage.

Conclusion: Strategic Selection of the 2-Methoxybenzoyl Group

The 2-Methoxybenzoyl group presents itself as a robust protecting group for both amines and alcohols, readily introduced in high yields under standard acylation conditions. Its key distinguishing feature is its stability to a wide range of synthetic conditions, which can be both an advantage and a disadvantage.

Advantages:

  • High Stability: The 2-MeOBz group is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions used to cleave Cbz groups, making it an excellent candidate for orthogonal protection schemes.

  • Photochemical Lability (for esters): The ability to cleave the 2-MeOBz ester photochemically provides a mild and highly selective deprotection method, orthogonal to many other protecting groups.[9]

Disadvantages:

  • Harsh Cleavage Conditions (for amides): The cleavage of 2-MeOBz amides requires harsh conditions (strong base or powerful reducing agents), which may not be compatible with sensitive substrates.

References

Sources

Comparative study of ortho-, meta-, and para-Methoxybenzoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Electronic Battleground

In the landscape of acyl chloride intermediates, methoxybenzoyl chlorides (anisoyl chlorides) present a classic case study in physical organic chemistry.[1] While they share the same molecular formula (


), the positional isomerism of the methoxy group dictates three distinct reactivity profiles governed by competing electronic effects  (Resonance vs. Induction) and steric constraints  (The Ortho Effect).

For the synthetic chemist, choosing the correct isomer is not merely about structural compliance; it is about anticipating reaction kinetics and stability.

  • Para- isomer: Dominated by resonance donation, making it the least reactive toward nucleophiles but the most prone to ionization.

  • Meta- isomer: Dominated by inductive withdrawal, making it the most electrophilic and reactive toward amines/alcohols.

  • Ortho- isomer: Dominated by steric hindrance, offering unique regioselectivity challenges and opportunities in crowded transition states.

Chemical & Physical Profile

The physical properties reveal the impact of molecular symmetry and packing efficiency. Note the distinct boiling point suppression in the ortho isomer, likely due to internal steric disruption preventing efficient intermolecular stacking compared to the linear para isomer.

Propertyp-Anisoyl Chloride (Para)m-Anisoyl Chloride (Meta)o-Anisoyl Chloride (Ortho)
CAS Number 100-07-21711-05-316331-45-6
Structure 4-Methoxybenzoyl chloride3-Methoxybenzoyl chloride2-Methoxybenzoyl chloride
Physical State (20°C) Crystalline Solid / LiquidLiquidLiquid / Low-melting Solid
Melting Point 22 °C< 20 °C~22–25 °C
Boiling Point 262–263 °C (atm)~245 °C (extrapolated)~255 °C (extrapolated)
BP (Reduced) 145 °C @ 14 mmHg123–125 °C @ 15 mmHg128–129 °C @ 8 mmHg
Density (g/mL) 1.2601.2141.146
Refractive Index 1.5811.5581.572

Data consolidated from Sigma-Aldrich and PubChem sources [1, 2, 3].

Mechanistic Analysis: Reactivity & Kinetics[6]

To effectively utilize these reagents, one must understand the underlying electronic "push-pull" dynamics.

Electronic Effects (Hammett Correlation)

The reactivity of benzoyl chlorides toward nucleophiles (e.g., amines, alcohols) depends on the electrophilicity of the carbonyl carbon.

  • Para-Methoxy (+R > -I): The oxygen lone pair donates electron density into the ring and through to the carbonyl carbon via resonance. This deactivates the carbonyl toward nucleophilic attack. (

    
    ).
    
  • Meta-Methoxy (-I only): Resonance cannot operate at the meta position. The oxygen atom acts purely as an electronegative withdrawer, pulling density away from the ring and carbonyl. This activates the carbonyl, making it more reactive than unsubstituted benzoyl chloride. (

    
    ).
    
The Ortho Effect (Sterics vs. Resonance)

The ortho isomer is unique. While the methoxy group could theoretically donate electrons (+R), the steric bulk forces the carbonyl group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" prevents the deactivating +R effect, potentially making the carbonyl more reactive than the para isomer. However, the physical bulk of the ortho group hinders the approach of the nucleophile (steric hindrance), often making the net reaction rate slower or requiring higher temperatures.

Reactivity Ranking (Nucleophilic Acyl Substitution)

For a standard


-like attack (e.g., amide formation):


Visualizing the Electronic Pathways

ElectronicEffects cluster_para Para-Methoxy (Deactivated) cluster_meta Meta-Methoxy (Activated) P_OMe p-OMe Group P_Ring Benzene Ring P_OMe->P_Ring +R (Strong) P_COCl COCl (Carbonyl) P_Ring->P_COCl e- Donation M_OMe m-OMe Group M_Ring Benzene Ring M_Ring->M_OMe -I (Induction) M_COCl COCl (Carbonyl) M_COCl->M_Ring e- Withdrawal Nucleophile Nucleophile (Nu-) Nucleophile->P_COCl Slow Attack Nucleophile->M_COCl Fast Attack

Figure 1: Comparative electronic flows. The Para isomer pumps electron density into the carbonyl (red path), repelling the nucleophile. The Meta isomer pulls density away (green path), inviting attack.

Experimental Protocol: High-Efficiency Acylation

Because p-anisoyl chloride is deactivated, standard Schotten-Baumann conditions (aqueous base) can sometimes lead to hydrolysis competing with acylation. The following anhydrous protocol is recommended for all three isomers to ensure consistency and high yield, particularly for valuable amine substrates.

Standardized Anhydrous Amide Synthesis

Objective: Synthesis of N-substituted anisamide from anisoyl chloride.

Reagents:

  • Anisoyl Chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Purge a round-bottom flask with

    
    . Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C. Add Anisoyl Chloride (1.1 equiv) dropwise.

    • Note for Ortho: Addition may need to be slower to manage exotherm if steric strain release is significant, though reaction time will be longer.

    • Note for Para: If reaction is sluggish at 0°C, warm to Room Temperature (RT).

  • Monitoring: Stir at RT. Monitor by TLC (typically 1–4 hours).

    • Meta will react fastest.

    • Para may require reflux if the amine is bulky.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if solid.
    
Experimental Workflow Diagram

AcylationProtocol Start Start: Anhydrous DCM + Amine + TEA Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition of Anisoyl Chloride Cool->Add Branch Isomer? Add->Branch MetaPath Meta-Isomer Branch->MetaPath ParaPath Para-Isomer Branch->ParaPath OrthoPath Ortho-Isomer Branch->OrthoPath ReactMeta Stir RT (1-2 h) Fast Kinetics MetaPath->ReactMeta ReactPara Stir RT (3-6 h) or Reflux Slow Kinetics (+R effect) ParaPath->ReactPara ReactOrtho Stir RT (4-12 h) Steric Hindrance OrthoPath->ReactOrtho Quench Quench: Sat. NaHCO3 ReactMeta->Quench ReactPara->Quench ReactOrtho->Quench Workup Wash: 1M HCl -> Brine -> Dry MgSO4 Quench->Workup Isolate Isolate Product Workup->Isolate

Figure 2: Decision tree for acylation protocol based on isomer reactivity.

Applications in Drug Development[2][8]

The choice of isomer dictates the pharmacological profile of the final drug candidate.

  • Ortho-Anisoyl Chloride:

    • Key Application: Synthesis of Losartan (Cozaar), an angiotensin II receptor antagonist. The ortho substituent is critical for the conformational lock required for receptor binding [4].

    • Function: The steric bulk of the ortho-methoxy group forces the biphenyl system into a specific twisted dihedral angle, which is essential for bioactivity.

  • Para-Anisoyl Chloride:

    • Key Application: Synthesis of Aniracetam (nootropic) and various COX-2 inhibitors.

    • Function: The p-methoxy group is often used as a metabolic "handle" (O-demethylation is a common metabolic pathway) or to tune the lipophilicity (LogP) of the drug without adding steric bulk near the binding site.

  • Meta-Anisoyl Chloride:

    • Key Application: Used in the synthesis of specific Kinase Inhibitors and fine chemical intermediates where electron-withdrawing character is needed on the aromatic ring to modulate the pKa of adjacent functional groups [5].

Safety & Stability

  • Hydrolysis Hazard: All three isomers react violently with water to release HCl gas.

    • Para is the most stable towards moisture due to electronic deactivation.

    • Meta is the most moisture-sensitive and should be stored under strict inert atmosphere.

  • Corrosivity: Causes severe skin burns and eye damage. Vapors are lachrymatory.

  • Storage: Store at 2–8°C. Ortho and Para may solidify; gently warm to melt before use to ensure homogeneity, as partial crystallization can lead to stoichiometry errors.

References

  • Sigma-Aldrich. 4-Methoxybenzoyl chloride Product Specification. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). 4-Methoxybenzoyl Chloride Chemical Datasheet. CAMEO Chemicals.[3][4][5] Retrieved from

  • PubChem. 3-Methoxybenzoyl chloride (Compound).[4] National Library of Medicine. Retrieved from

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry. Link

  • BenchChem. Applications of Anisoyl Chlorides in Medicinal Chemistry. Retrieved from

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and chemical biology, acyl chlorides are indispensable reagents for the acylation of nucleophiles. Among them, 2-Methoxybenzoyl chloride (also known as o-Anisoyl chloride) is a frequently utilized building block, valued for its specific electronic and steric properties.[1] However, its utility is intrinsically linked to its reactivity profile—not just with intended targets, but with the vast array of other nucleophilic functional groups present in complex molecular environments. Understanding and predicting this cross-reactivity is paramount to achieving high-yield, specific modifications and avoiding the generation of unwanted byproducts.

This guide provides an in-depth comparison of 2-Methoxybenzoyl chloride's reactivity, supported by established chemical principles and detailed experimental protocols for its empirical evaluation. Our objective is to equip researchers with the foundational knowledge and practical tools to effectively manage its reactivity and make informed decisions when comparing it to alternative acylating agents.

The Reactivity Landscape of 2-Methoxybenzoyl Chloride

All acyl chlorides function as potent electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.[3][4]

The defining feature of 2-Methoxybenzoyl chloride is the methoxy (-OCH₃) group at the ortho position. This substituent exerts two opposing electronic effects:

  • Mesomeric Effect (+M): The oxygen's lone pair can donate electron density into the aromatic ring through resonance. This effect is strongest at the ortho and para positions, potentially decreasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

Generally, for oxygen-containing substituents, the +M effect dominates over the -I effect, which would suggest a lower reactivity for 2-Methoxybenzoyl chloride compared to benzoyl chloride.[5] However, the ortho position introduces significant steric hindrance around the reaction center, which can influence the approach of nucleophiles and the stability of the tetrahedral intermediate. This interplay makes empirical cross-reactivity studies essential.

dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=2.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} } Caption: Generalized mechanism for nucleophilic acyl substitution.

Comparative Reactivity with Common Nucleophiles

The reactivity of 2-Methoxybenzoyl chloride follows the general hierarchy of nucleophile strength. Primary amines are typically the most reactive, followed by alcohols and thiols, with water leading to slow hydrolysis.[6]

Nucleophile TypeFunctional GroupExpected ReactivityRationale & Causality
Primary Amine R-NH₂Very HighHighly nucleophilic and relatively unhindered. The reaction is typically fast and often requires cooling to control exotherms.
Secondary Amine R₂-NHHighStill highly nucleophilic but may be slightly slower than primary amines due to increased steric bulk.
Aromatic Amine Ar-NH₂ModerateLess nucleophilic than aliphatic amines as the nitrogen lone pair is delocalized into the aromatic ring.
Alcohols R-OHModerate to HighGood nucleophiles, but less so than amines. Acylation often requires a base (e.g., pyridine, triethylamine) to deprotonate the alcohol and enhance its nucleophilicity.[7]
Phenols Ar-OHLow to ModerateLess nucleophilic than aliphatic alcohols due to resonance delocalization of the oxygen lone pair. Base catalysis is almost always required.
Thiols R-SHModerateThiols are good nucleophiles, but the resulting thioester bond can be labile. Reactivity is pH-dependent.
Water H₂OLowReacts to form 2-methoxybenzoic acid. The reaction (hydrolysis) is generally slow in neutral conditions but is accelerated by acid or base. The compound is insoluble in water, which limits the hydrolysis rate.[8]

This table presents illustrative reactivity based on established chemical principles. Actual reaction rates are highly dependent on specific conditions (solvent, temperature, stoichiometry, and catalysis).

Experimental Guide to Quantifying Cross-Reactivity

To move from qualitative predictions to quantitative data, a systematic experimental approach is necessary. A competitive acylation assay is a robust method for directly comparing the reactivity of multiple nucleophiles.

This protocol provides a framework for evaluating the selectivity of 2-Methoxybenzoyl chloride between a primary amine and a primary alcohol.

Objective: To determine the relative reaction rates of 2-Methoxybenzoyl chloride with benzylamine and benzyl alcohol by quantifying product formation over time.

Materials:

  • 2-Methoxybenzoyl chloride

  • Benzylamine

  • Benzyl alcohol

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Internal Standard (e.g., dodecane or another non-reactive compound with a distinct analytical signal)

  • HPLC or GC-MS system for analysis

Experimental Workflow:

dot digraph "Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [penwidth=1.5, color="#5F6368"];

} } Caption: Experimental workflow for a competitive acylation assay.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M stock solutions of 2-Methoxybenzoyl chloride, benzylamine, benzyl alcohol, DIPEA, and the internal standard in anhydrous ACN.

    • Causality: Using anhydrous solvent is critical to prevent competitive hydrolysis of the acyl chloride.[8] DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the amine.

  • Reaction Mixture: In a reaction vial, combine benzylamine (1.0 eq), benzyl alcohol (1.0 eq), DIPEA (1.1 eq), and the internal standard. Dilute with ACN to the final desired concentration. Equilibrate the mixture at a constant temperature (e.g., 25°C).

  • Initiation: Add 2-Methoxybenzoyl chloride (1.0 eq) to the vial to start the reaction (t=0).

  • Sampling and Quenching: At predetermined time points (e.g., 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a separate vial containing a small volume of a quenching agent (e.g., a dilute aqueous acid or a primary amine like piperidine) to consume any remaining acyl chloride.

    • Trustworthiness: Quenching is a self-validating step. It ensures that the reaction is stopped at a precise time point, making the kinetic data reliable.

  • Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to separate and quantify the starting materials, the N-benzyl-2-methoxybenzamide, and the benzyl 2-methoxybenzoate products against the internal standard.

  • Data Analysis: Plot the concentration of each product versus time. The initial slope of these curves provides the initial reaction rate. The selectivity ratio can be calculated from the ratio of the product yields at low conversion or from the ratio of the initial rates.

Comparison with Alternative Acylating Agents

The choice of an acylating agent often involves a trade-off between reactivity and selectivity.

dot digraph "Reactivity_Comparison" { graph [width=8, height=3.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.15,0.1"]; edge [penwidth=1.5, color="#5F6368"];

} } Caption: Conceptual comparison of acylating agent reactivity.

Comparative Data Summary (Illustrative):

Acylating AgentRelative Reactivity (vs. Benzoyl Chloride)Key Features & Considerations
4-Nitrobenzoyl Chloride > 1Electron-withdrawing nitro group strongly activates the carbonyl carbon, leading to very high reactivity but often poor selectivity.
Benzoyl Chloride 1 (Baseline)Standard reactivity, widely used as a benchmark.[9][10]
2-Methoxybenzoyl Chloride < 1Electron-donating methoxy group and ortho-steric effects slightly reduce reactivity, potentially improving selectivity for stronger nucleophiles.
Acetic Anhydride < 1Less reactive than acyl chlorides. Often requires catalysts or higher temperatures. Generates a non-corrosive carboxylic acid byproduct.
NHS Esters << 1Significantly less reactive and more stable to hydrolysis. Primarily used for selective acylation of amines (e.g., lysine residues in proteins) in aqueous media.

Conclusion and Best Practices

2-Methoxybenzoyl chloride is a versatile acylating agent whose reactivity is moderated by the electronic and steric effects of its ortho-methoxy group. While it readily acylates strong nucleophiles like primary amines, its cross-reactivity with weaker nucleophiles such as alcohols and water is a critical consideration.

To ensure successful and specific acylation:

  • Prioritize Strong Nucleophiles: The reagent is best suited for acylating amines, where reaction rates are high.

  • Control Reaction Conditions: Use stoichiometric amounts of reagents, low temperatures, and non-nucleophilic bases to minimize side reactions.

  • Employ Anhydrous Solvents: To prevent hydrolysis, always use dry solvents and handle the reagent under an inert atmosphere.

  • Perform Kinetic Analysis: When selectivity is crucial, conduct competitive assays as described to quantify the reactivity differences between target and off-target functional groups.

By understanding the fundamental principles of its reactivity and employing rigorous experimental validation, researchers can harness the specific properties of 2-Methoxybenzoyl chloride to achieve their synthetic goals with precision and efficiency.

References

  • Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride. Retrieved from [Link]

  • Gajda, T., & Młochowski, J. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 10). Nucleophilic acyl substitution. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6374–6399. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Jia, X.-S., et al. (2005). A fast and simple method for the acylation of alcohols with acid chlorides promoted by metallic samarium. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 2-Methoxybenzoyl chloride. As researchers and drug development professionals, our work with reactive chemical intermediates is foundational to innovation. However, this progress demands an unwavering commitment to safety. 2-Methoxybenzoyl chloride is a valuable acylating agent, but its utility is matched by its significant hazards. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical's specific reactivity to ensure your safety is as robust as your science.

Section 1: Hazard Analysis: The 'Why' Behind the Protocol

Understanding the inherent risks of 2-Methoxybenzoyl chloride is the critical first step in mitigating them. Its hazardous properties are not independent; they are interconnected, stemming primarily from its reactivity as an acyl chloride.

  • Extreme Corrosivity: The primary danger of 2-Methoxybenzoyl chloride is its designation as a corrosive substance, capable of causing severe skin burns and serious, potentially irreversible eye damage.[1][2][3][4] This is not simply due to acidity; the molecule reacts exothermically with water—including ambient humidity or moisture on skin and in the respiratory tract—to generate hydrochloric acid (HCl) and 2-methoxybenzoic acid. This reaction is the fundamental reason for its destructive effect on tissues.

  • Respiratory Tract Damage: Inhalation of vapors can cause severe irritation and chemical burns to the respiratory system, with symptoms including coughing, shortness of breath, and the potential for delayed pulmonary edema.[5] The vapor is denser than air, meaning it can accumulate in low-lying areas.[5]

  • Lachrymatory Properties: This chemical is a potent lachrymator, meaning it triggers an immediate and intense tearing response upon exposure to even minute quantities of vapor.[2][4] This serves as an early warning sign of exposure that must not be ignored.

  • Combustibility: 2-Methoxybenzoyl chloride is a combustible liquid.[2][6] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] This necessitates strict control of ignition sources in any area where it is handled or stored.

Section 2: Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach, starting with engineering controls and followed by carefully selected personal protective equipment, is essential for safety.

Engineering Controls: The First Line of Defense

Before any PPE is considered, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 2-Methoxybenzoyl chloride, including transfers, weighing, and reaction setup, must be performed inside a certified chemical fume hood.[1][6] This provides critical ventilation to prevent the accumulation of corrosive and flammable vapors in the breathing zone of the operator.

Eye and Face Protection: A Non-Negotiable Barrier

Given the severe risk of permanent eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting, indirectly vented chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and vapors.[5][7]

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfers of larger volumes (>50 mL) or when working with reactions under pressure.[3] The face shield provides a secondary barrier protecting the entire face.

Hand Protection: A Matter of Material Science

Choosing the correct glove material is critical, as many common laboratory gloves offer inadequate protection against aggressive acyl chlorides.

  • Material Selection: Due to the water-reactive and corrosive nature of 2-Methoxybenzoyl chloride, gloves made of Butyl rubber or Viton® are recommended for any task involving potential direct contact or immersion. Butyl rubber offers excellent resistance to a wide range of corrosive acids and reactive chemicals.[8]

  • Double Gloving: For tasks involving incidental contact (e.g., handling a sealed container), a double-gloving technique can be employed. This typically involves an inner glove with high chemical resistance and a disposable outer glove (such as Nitrile ) that is replaced immediately upon any sign of contamination. Nitrile gloves alone are not recommended for prolonged contact with this substance.[8]

  • Inspection Protocol: Always inspect gloves for any signs of degradation, discoloration, or puncture before and during use.[3] If a glove is breached, remove it immediately following the proper doffing procedure, wash hands thoroughly, and don a new pair.

Body Protection: Shielding from Incidental Contact
  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a snap or button front is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.

Respiratory Protection: For Non-Routine and Emergency Situations

Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is crucial for emergency situations.

  • Respirator Requirements: For situations where ventilation is inadequate or during a large spill, a full-face respirator with combination organic vapor/acid gas cartridges is required.[5][9] All respirator use must be part of a comprehensive institutional program that complies with OSHA's 29 CFR 1910.134 standard, including fit testing and medical clearance.[5] For firefighting or major uncontrolled releases, a self-contained breathing apparatus (SCBA) is necessary.[5]

Section 3: Procedural Guidance and Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_start cluster_task Task Assessment cluster_ppe PPE Level start Start: Handling 2-Methoxybenzoyl Chloride task What is the task? start->task ppe_low Level 1 PPE: - Chem Goggles - Lab Coat - Double Nitrile Gloves task->ppe_low  Weighing Small Scale (<10g) in Fume Hood ppe_medium Level 2 PPE: - Chem Goggles + Face Shield - Lab Coat + Chem Apron - Butyl or Viton Gloves task->ppe_medium  Reaction Setup/Workup or Transfer >10g in Hood ppe_high Level 3 PPE: - Full-Face Respirator (OV/AG) - Chemical Resistant Suit - Heavy Butyl Gloves - Chem Resistant Boots task->ppe_high  Spill Cleanup or System Failure task->dummy1 task->dummy2 dummy1->ppe_medium dummy2->ppe_high

Caption: PPE selection workflow for 2-Methoxybenzoyl chloride.

Step-by-Step Spill and Emergency Response Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Small Spill (<100 mL in a fume hood):

    • Ensure your PPE is appropriate (Level 2).

    • Cover the spill with a dry, inert absorbent material such as dry sand, earth, or vermiculite.[5] Do not use water or combustible materials like paper towels.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5][11]

    • Wipe the area with a solvent such as toluene or dichloromethane (use with caution), followed by a final decontamination.

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Isolate the area and eliminate all ignition sources.[11]

    • Contact your institution's emergency response team. Do not attempt to clean it up without specialized training and Level 3 PPE.

Section 4: Storage and Disposal Logistics

Proper handling extends to the entire lifecycle of the chemical, including storage and waste disposal.

Safe Storage Plan
  • Store in a tightly sealed container to prevent contact with moisture.[5] Storing under an inert atmosphere of nitrogen is recommended.[6]

  • Keep in a cool, dry, well-ventilated area designated for corrosive materials.[2] Refrigeration (approx. 4°C) is often advised.[5]

  • Store away from incompatible materials, especially water, alcohols, strong bases, and oxidizing agents.[5][6]

  • Do not store in metal containers.[5]

Waste Disposal Protocol
  • Chemical Waste: All unused 2-Methoxybenzoyl chloride and materials from spill cleanups must be disposed of as hazardous waste.[3] Place in a clearly labeled, sealed container. Do not mix with other waste streams, especially aqueous waste.

  • Contaminated PPE: Heavily contaminated gloves, aprons, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous solid waste.[2] Contaminated lab coats should be professionally decontaminated before laundering. Destroy and discard contaminated shoes.[5]

Summary of PPE Recommendations
Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing/Transfer (<10g in Hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required
Reaction Setup/Workup (in Hood) Chemical Splash Goggles & Face ShieldButyl or Viton GlovesLab Coat & Chemical-Resistant ApronNot required
Small Spill Cleanup (in Hood) Chemical Splash Goggles & Face ShieldButyl or Viton GlovesLab Coat & Chemical-Resistant ApronAvailable for comfort
Large Spill or System Failure Full-Face RespiratorHeavy-Duty Butyl GlovesChemical-Resistant SuitRequired: Full-Face Respirator (OV/AG) or SCBA

Conclusion

Working with 2-Methoxybenzoyl chloride requires more than just wearing PPE; it requires a deep understanding of the risks and a disciplined adherence to established protocols. By integrating these expert-level practices into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxybenzoyl chloride.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.
  • Acros Organics. (2025). SAFETY DATA SHEET: 2-Methoxybenzoyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • LookChem. (n.d.). 2-Methoxybenzoylchloride Safety Data Sheet.
  • U.S. Plastic Corp. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • BASF. (n.d.). Safety data sheet.
  • Global Industrial. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.